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  • Product: 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • CAS: 1190321-20-0

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the NMR Spectral Analysis of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Abstract This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a heterocyclic compound of significant...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure found in numerous biologically active molecules, including kinase inhibitors.[1][2] Understanding the precise chemical environment of this scaffold, as modified by substituents, is paramount for structural verification, purity assessment, and the rational design of new chemical entities. This document offers a detailed examination of the anticipated ¹H and ¹³C NMR chemical shifts, supported by data from analogous structures, a robust experimental protocol for data acquisition, and an explanation of the underlying principles governing the observed spectral features.

Introduction: The Significance of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a cornerstone in the development of therapeutics targeting a wide range of diseases.[2] Its structure mimics purines, allowing it to function as a versatile hinge-binding motif for various protein kinases. The specific compound, 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, serves as a critical building block in synthetic chemistry. The bromine atom at the C6 position provides a reactive handle for further functionalization via cross-coupling reactions, while the carboxylic acid at C3 offers a site for amide bond formation or other modifications.

Accurate structural elucidation is non-negotiable in the synthesis of such intermediates. NMR spectroscopy stands as the most powerful tool for the unambiguous characterization of organic molecules in solution. This guide is designed for researchers and drug development professionals, providing the necessary theoretical and practical knowledge to confidently interpret the NMR spectra of this important molecule.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of NMR data, a standardized atom numbering system is essential. The accepted IUPAC numbering for the 1H-pyrrolo[2,3-b]pyridine scaffold is presented below.

Caption: Molecular structure and IUPAC numbering of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

Principles of Spectral Interpretation for the 7-Azaindole Core

The chemical shifts in the NMR spectrum are dictated by the local electronic environment of each nucleus. In 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, the distribution of electron density is influenced by several factors:

  • The Pyrrole Ring (N1, C2, C3, C3a, C7a): This five-membered ring is inherently electron-rich, which would typically shield its nuclei and shift them upfield.

  • The Pyridine Ring (N7, C4, C5, C6, C3a): The electronegative nitrogen (N7) makes the pyridine ring electron-deficient, deshielding its associated protons and carbons, causing downfield shifts.[3]

  • Electron-Withdrawing Groups (EWGs):

    • Carboxylic Acid (-COOH) at C3: This is a strong EWG that significantly deshields the adjacent C2 proton (H2).

    • Bromine (-Br) at C6: Bromine exerts a strong electron-withdrawing inductive effect, deshielding adjacent nuclei. Its lone pairs can participate in resonance, but the inductive effect is generally dominant for halogens.

  • Anisotropic Effects: The aromatic rings generate a ring current that strongly deshields protons on the periphery of the molecule, shifting them downfield into the characteristic aromatic region (typically δ 6.5-8.5 ppm).[3][4]

Predicted ¹H and ¹³C NMR Chemical Shifts

While a definitive experimental spectrum for the title compound is not publicly available, a highly accurate prediction can be synthesized from data on closely related structures, such as 6-bromo-1H-pyrrolo[2,3-b]pyridine and its esters.[5][6] The analysis below is based on these analogs and established principles of substituent effects.[7] The recommended solvent for analysis is DMSO-d₆, as it readily dissolves the compound and separates the exchangeable NH and COOH proton signals.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H1 (NH) 12.0 - 12.5broad singlet (br s)-Acidic proton on the pyrrole nitrogen, often broadened by quadrupole effects and exchange. Its chemical shift is solvent and concentration dependent.
H2 8.3 - 8.5singlet (s)-Located on the electron-rich pyrrole ring but strongly deshielded by the adjacent C3-carboxylic acid and the anisotropic effect of the pyridine ring.
H4 8.2 - 8.4doublet (d)J ≈ 2.0 - 2.5 HzLocated on the electron-deficient pyridine ring, adjacent to N7. Deshielded. Exhibits meta-coupling to H5.
H5 7.4 - 7.6doublet (d)J ≈ 2.0 - 2.5 HzAlso on the pyridine ring, deshielded by the ring current and the adjacent bromine. Shows meta-coupling to H4.
COOH 12.5 - 13.5very broad singlet (br s)-Highly acidic proton, subject to rapid chemical exchange. Its signal is typically very broad and may be difficult to integrate accurately.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
CarbonPredicted δ (ppm)Rationale
C2 128 - 132Deshielded by the adjacent N1 and the C3-substituent.
C3 110 - 114Shielded relative to other carbons due to its position in the electron-rich pyrrole ring, though the attached COOH will have a downfield effect compared to an unsubstituted C3.
C3a 126 - 129Bridgehead carbon, part of both rings. Its shift is influenced by both electronic systems.
C4 130 - 133Part of the electron-deficient pyridine ring and adjacent to N7, resulting in a downfield shift.
C5 120 - 123Aromatic carbon on the pyridine ring.
C6 115 - 118Directly attached to bromine (ipso-carbon), which typically causes a shielding effect compared to an unsubstituted carbon, though this can vary.
C7a 148 - 152Bridgehead carbon adjacent to N1 and N7. The proximity to two nitrogen atoms results in significant deshielding and a far downfield shift.
C=O 163 - 167Carbonyl carbon of the carboxylic acid, found in the typical downfield region for this functional group.[3]

Experimental Protocol for High-Quality NMR Data Acquisition

Adherence to a standardized protocol is crucial for obtaining reproducible and high-resolution NMR data. The following workflow is recommended for the characterization of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing a Weigh 15-20 mg of sample for ¹³C NMR (5-10 mg for ¹H). b Dissolve in ~0.6 mL of high-purity DMSO-d₆. a->b c Vortex until fully dissolved. Warm gently if needed. b->c d Transfer to a clean, dry 5 mm NMR tube. c->d e Insert sample, lock, and shim on the DMSO-d₆ signal. d->e f Acquire ¹H Spectrum: - Pulse Program: zg30 - Scans: 16-32 - Relaxation Delay (d1): 2s e->f g Acquire ¹³C{¹H} Spectrum: - Pulse Program: zgpg30 - Scans: 1024 or more - Relaxation Delay (d1): 2s e->g h Apply Fourier Transform with exponential window function. f->h g->h i Phase correct spectrum manually. h->i j Apply baseline correction. i->j k Reference ¹H to residual DMSO at 2.50 ppm. Reference ¹³C to DMSO-d₆ at 39.52 ppm. j->k l Integrate ¹H signals and pick peaks for both spectra. k->l

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Causality Behind Experimental Choices:

  • Solvent (DMSO-d₆): This polar aprotic solvent is an excellent choice for dissolving the polar carboxylic acid. Critically, it slows down the proton exchange rate of the NH and COOH groups compared to protic solvents like methanol-d₄, resulting in broader but observable peaks.

  • Concentration: A higher concentration is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (~1.1%).[7]

  • Relaxation Delay (d1): A delay of 2 seconds is a reasonable starting point to allow for adequate relaxation of the nuclei between pulses, ensuring more accurate signal integration. For quantitative ¹³C NMR, a much longer delay would be necessary.

  • Proton-Decoupled ¹³C NMR (zgpg30): This standard experiment decouples the protons, causing all carbon signals to appear as singlets, which simplifies the spectrum and improves the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

Conclusion

The NMR spectrum of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is rich with information, reflecting the complex interplay of its fused heterocyclic rings and electron-withdrawing substituents. The key diagnostic signals include the downfield singlet for H2 (around 8.3-8.5 ppm), the two meta-coupled doublets for H4 and H5 in the pyridine portion of the molecule, and the far downfield bridgehead carbon C7a (around 148-152 ppm). By understanding the principles outlined in this guide and adhering to the recommended experimental protocol, researchers can confidently use NMR spectroscopy to verify the structure and purity of this valuable synthetic intermediate, thereby accelerating their research and development efforts.

References

  • MDPI. (2025, September 24). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Retrieved from [Link]

  • Google Patents. (n.d.). CA2932169A1 - Substituted 1h-pyrrolo[2,3-b]pyridine and 1h-pyrazolo[3,4-b]pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors.
  • PMC. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • Chemsrc. (2025, September 21). 6-Bromo-7-azaindole-3-carboxylic acid | CAS#:1190321-20-0. Retrieved from [Link]

  • Angene Chemical. (n.d.). 1H-Pyrrolo[2,3-b]pyridine, 6-bromo-|143468-13-7. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 6-Bromo-1H-indole-3-carboxylic acid. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Interpreting NMR Spectra. Retrieved from [Link]

  • Chegg.com. (2021, March 16). Solved 1. NMR Analysis: (8 pts, 4 each) Analyze the 'H-NMR | Chegg.com. Retrieved from [Link]

  • ACS Publications. (2013, January 8). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 6-Bromo-1H-pyrrolo[2,3-b]pyridine (BSC). Retrieved from [Link]

  • PMC. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • RSC Publishing. (n.d.). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Preprints.org. (2024, June 19). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]

  • University of Ottawa. (n.d.). (Br) Bromine NMR. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • MDPI. (2021, March 30). Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. Retrieved from [Link]

Sources

Exploratory

Mechanistic Profiling of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid: A Privileged Scaffold for in vitro Target Modulation

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: In vitro mechanisms of action, pharmacophoric causality, and self-validating assay protocols. Executive Summary In modern rational drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: In vitro mechanisms of action, pharmacophoric causality, and self-validating assay protocols.

Executive Summary

In modern rational drug design, 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS: 1190321-20-0) is rarely evaluated as a standalone therapeutic active pharmaceutical ingredient (API). Instead, it serves as a highly versatile, privileged pharmacophore —a foundational building block utilized to synthesize potent, target-specific ATP-competitive kinase inhibitors and G-protein coupled receptor (GPCR) modulators[1]. This technical guide deconstructs the structural causality of this scaffold, detailing how its derivatives exert their mechanisms of action in vitro, supported by robust, self-validating experimental protocols.

Structural Causality: The Anatomy of a Privileged Pharmacophore

The efficacy of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives in vitro is dictated by the precise spatial arrangement of its functional groups. As a bioisostere of the purine ring found in ATP, the 7-azaindole core is engineered for orthosteric site occupation[2].

  • The 7-Azaindole Core (Bidentate Hinge Binding): The pyrrolo[2,3-b]pyridine system is a classic kinase hinge-binding motif. The N1 atom (pyrrole NH) acts as a strong hydrogen-bond donor, while the N7 atom (pyridine N) acts as a hydrogen-bond acceptor. This allows the scaffold to form highly stable bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Val135 and Asp133 in GSK-3β)[3].

  • The 3-Carboxylic Acid Vector: Positioned to point outward toward the solvent-exposed channel or the DFG (Asp-Phe-Gly) motif, the C3 carboxylic acid provides a critical synthetic vector. By converting this moiety into various amides or esters, researchers can fine-tune the polar surface area (PSA) to enhance blood-brain barrier (BBB) permeability or dictate GPCR subtype selectivity[4].

  • The 6-Bromo Substitution (Hydrophobic Handle): The bromine atom at the C6 position serves a dual purpose. Pharmacodynamically, it engages in halogen bonding and hydrophobic packing within the deep kinase back pocket. Synthetically, it acts as a highly reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing the introduction of bulky aryl groups necessary for Type II kinase inhibition[5].

In Vitro Mechanism of Action: Orthosteric Kinase Inhibition

When elaborated into complex APIs, derivatives of this scaffold primarily act as ATP-competitive inhibitors across a spectrum of kinases.

Glycogen Synthase Kinase 3β (GSK-3β) Modulation

In in vitro models of Alzheimer's disease (e.g., SH-SY5Y neuroblastoma cells), 7-azaindole-3-carboxamide derivatives strongly inhibit GSK-3β at sub-nanomolar concentrations[4]. By occupying the ATP-binding pocket, the inhibitor prevents the kinase from phosphorylating its downstream substrates. Consequently, β-catenin avoids proteasomal degradation, accumulating in the cytoplasm and translocating to the nucleus to promote neurogenesis-related gene transcription[4][6].

PI3K and CDK8 Inhibition

The scaffold is equally effective against the PI3K/AKT/mTOR pathway and Cyclin-Dependent Kinase 8 (CDK8). In PI3K assays, the 7-azaindole core forms distinct hydrogen bonds with Val882, demonstrating sub-nanomolar antiproliferative activity against human tumor cell lines[7]. In CDK8 models, C6-aryl substituted derivatives act as Type II inhibitors, stabilizing the inactive "DFG-out" conformation and inducing G2/M cell cycle arrest in colorectal cancer cells[5].

Pathway Scaffold 7-Azaindole Pharmacophore (6-Br-Pyrrolo[2,3-b]pyridine-3-COOH) Complex Inhibitor-Kinase Complex (ATP-Competitive Hinge Binding) Scaffold->Complex Occupies Orthosteric Site Kinase Target Kinase (e.g., GSK-3β, PI3K) Kinase->Complex Conformational Lock Substrate Downstream Substrate (e.g., β-Catenin) Complex->Substrate Prevents Phosphorylation Outcome Cellular Phenotype (e.g., Nuclear Translocation) Substrate->Outcome Pathway Activation/Arrest

Fig 1. Pharmacodynamic mechanism of 7-azaindole derivatives in ATP-competitive kinase inhibition.

In Vitro Mechanism of Action: GPCR Biased Agonism

Beyond kinases, the 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid core is a critical scaffold for Synthetic Cannabinoid Receptor Agonists (SCRAs). When the N1 position is alkylated and the C3 carboxylic acid is coupled to an amine (e.g., forming an amide or hydroxybenzotriazole ester), the resulting compounds act as potent, full agonists at Cannabinoid Receptors (CB1 and CB2)[8].

In vitro functional assays reveal that these 7-azaindole derivatives often exhibit biased agonism, preferentially recruiting β-arrestin2 over standard G-protein signaling pathways, which provides a mechanism to separate therapeutic efficacy from psychoactive off-target effects[9].

Quantitative Pharmacodynamics: Scaffold Derivative Efficacy

The table below summarizes the in vitro efficacy of various drug candidates synthesized directly from the 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (or closely related 7-azaindole) scaffold.

TargetDerivative ClassPrimary in vitro AssayPotency (IC₅₀ / EC₅₀)Key Hinge Interactions
GSK-3β 5-phenyl-N-(4-phenylpyridin-3-yl)-carboxamideTR-FRET Kinase Assay0.35 ± 0.06 nMAsp-133, Val-135[3]
PI3K 7-azaindole benzenesulfonamidesAlphaScreen Kinase Assay< 1.0 nMVal-882[7]
CDK8 C6-aryl propenamides (Type II)FRET / CETSA48.6 nMHinge + DFG-out pocket[5]
CB1 (GPCR) N-alkyl-7-azaindole-3-carboxamidesNanoBiT β-Arrestin212.0 nM (EC₅₀)Orthosteric GPCR pocket[9]

Self-Validating in vitro Experimental Protocols

To ensure scientific integrity, the evaluation of derivatives generated from this scaffold must rely on self-validating assay systems. The following protocols incorporate strict internal controls to eliminate false positives caused by compound autofluorescence or non-specific aggregation.

Protocol A: TR-FRET Kinase Inhibition Assay (Orthosteric Competition)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence because the time delay eliminates short-lived background autofluorescence common in halogenated heterocyclic libraries.

  • Reagent Assembly: In a 384-well low-volume plate, dispense 5 µL of the target kinase (e.g., recombinant GSK-3β) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 100 nL of the 7-azaindole derivative (serial dilution in 100% DMSO).

    • Self-Validation Step: Include Staurosporine (10 µM) as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition) to calculate the Z'-factor. A Z' > 0.6 is required for assay validation.

  • Equilibration: Incubate at room temperature for 15 minutes to allow the bidentate hinge-binding complex to form.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Kₘ value) and the specific biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA, Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Data Acquisition: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic regression based on the 665/615 nm emission ratio.

Workflow Prep Assay Assembly Kinase + Scaffold + ATP Incubate Equilibration (Self-Validating Z' > 0.6) Prep->Incubate Detect TR-FRET Detection Eu-Anti-Phospho Ab Incubate->Detect Read Data Acquisition Ex: 340nm / Em: 615/665nm Detect->Read

Fig 2. Self-validating TR-FRET in vitro kinase assay workflow for evaluating scaffold IC₅₀.

Protocol B: NanoBiT β-Arrestin2 Recruitment Assay (GPCR Agonism)

Rationale: The NanoBiT system utilizes a reversible split-luciferase (LgBiT and SmBiT). Unlike endpoint cAMP accumulation assays, NanoBiT allows for real-time kinetic monitoring of protein-protein interactions, which is critical for identifying biased agonism in SCRA derivatives[9].

  • Cell Preparation: Transfect HEK293T cells with plasmids encoding CB1-LgBiT and SmBiT-β-arrestin2. Seed at 10,000 cells/well in a 96-well white plate.

  • Substrate Addition: After 24 hours, replace media with Opti-MEM and add the furimazine-based live-cell luciferase substrate. Establish a baseline luminescence reading for 10 minutes.

  • Ligand Stimulation: Inject the 7-azaindole derivative (1 pM to 10 µM).

    • Self-Validation Step: Use CP55,940 as a full-agonist reference standard to normalize the Eₘₐₓ to 100%.

  • Kinetic Read: Monitor luminescence continuously for 45 minutes. The functional complementation of LgBiT and SmBiT upon arrestin recruitment yields a quantifiable light signal, allowing for the precise calculation of EC₅₀.

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Foundational

basic characterization of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Strategic Utilization of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid in Kinase Inhibitor Discovery: A Technical Guide Executive Summary In modern rational drug design, the architectural selection of core scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utilization of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid in Kinase Inhibitor Discovery: A Technical Guide

Executive Summary

In modern rational drug design, the architectural selection of core scaffolds dictates the downstream success of targeted therapeutics. 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (commonly referred to as 6-bromo-7-azaindole-3-carboxylic acid) has emerged as a highly privileged, bifunctional building block, particularly in the development of type I and type II kinase inhibitors[1][2]. As a Senior Application Scientist, I approach this molecule not merely as a chemical commodity, but as a highly programmable vector system. The 7-azaindole core anchors the molecule to the biological target, while the C3-carboxylic acid and C6-bromine serve as orthogonal synthetic handles for rapid structural diversification[3][4].

Physicochemical Profiling

Before initiating any synthetic campaign, it is critical to understand the foundational metrics of the scaffold. The following table summarizes the validated physicochemical parameters of the molecule[5].

PropertyValue
Chemical Name 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Synonyms 6-Bromo-7-azaindole-3-carboxylic acid
CAS Registry Number 1190321-20-0
Molecular Formula C8H5BrN2O2
Molecular Weight 241.042 g/mol
Density 1.9 ± 0.1 g/cm³
Boiling Point 491.6 ± 40.0 °C at 760 mmHg

Structural Rationale: The Causality of Scaffold Selection

The selection of the 6-bromo-7-azaindole-3-carboxylic acid scaffold in medicinal chemistry is driven by precise structure-activity relationship (SAR) causality:

  • The Hinge-Binding Anchor (7-Azaindole Core): The majority of kinase inhibitors function as ATP competitors. The 7-azaindole ring is a bioisostere of indole but possesses a critical advantage: the pyridine nitrogen acts as a strong hydrogen bond acceptor, while the pyrrole NH acts as a hydrogen bond donor. This allows the core to form bidentate hydrogen bonds directly with the backbone amides and carbonyls of the kinase hinge region[1].

  • The Solvent Pocket Vector (C3-Carboxylic Acid): The C3 position points outward toward the solvent-exposed region or selectivity pockets (SP I/II) of the kinase[2]. The carboxylic acid provides an immediate handle for amide coupling, allowing chemists to attach solubilizing groups (e.g., piperazines, morpholines) or extended hydrophobic tails to lock the kinase in a "DFG-out" conformation[4].

  • The Hydrophobic Probe (C6-Bromine): The C6 position is oriented toward the deep hydrophobic pockets of the ATP binding site. The bromine atom is highly primed for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings), enabling the late-stage introduction of aryl, heteroaryl, or alkynyl groups[3][6].

HingeBinding Kinase Kinase Hinge Region Backbone Amides & Carbonyls Azaindole 7-Azaindole Core Privileged Scaffold Azaindole->Kinase Bidentate H-Bonds (NH Donor, N Acceptor) C3 C3-Carboxylic Acid Solvent Pocket Vector Azaindole->C3 Amide Coupling C6 C6-Bromine Hydrophobic Pocket Vector Azaindole->C6 Pd-Cross Coupling

Mechanistic binding and vectorization of the 6-bromo-7-azaindole-3-carboxylic acid scaffold.

Self-Validating Experimental Methodologies

To ensure high-fidelity library generation, the functionalization of this scaffold must follow self-validating protocols. The workflows below detail the causality behind the reagent choices and the in-process controls (IPCs) required to guarantee success.

Protocol 1: C3-Amide Coupling (Solvent Vector Extension)

Causality: The electron-withdrawing nature of the azaindole system can subtly deactivate the C3-carboxylate. Standard coupling agents (like EDC/HOBt) often result in sluggish kinetics. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) because it rapidly generates the highly reactive HOAt active ester, driving the reaction forward regardless of steric hindrance.

Step-by-Step Workflow:

  • Activation: Suspend 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir for 5 minutes to ensure complete deprotonation.

  • Esterification: Add HATU (1.2 eq) at 0 °C. Let the reaction warm to room temperature over 30 minutes.

  • Self-Validation (IPC 1): Do not proceed blindly. Withdraw a 5 µL aliquot, quench it into 100 µL of methanol, and inject it into the LC-MS. The presence of the methyl ester mass (formed via the active HOAt ester reacting with MeOH) confirms successful activation.

  • Coupling: Once >95% activation is confirmed, add the target primary or secondary amine (1.5 eq). Stir for 2–4 hours.

  • Isolation: Quench with water to precipitate the product. Filter and wash with cold water and diethyl ether.

Protocol 2: C6-Suzuki-Miyaura Cross-Coupling (Hydrophobic Probing)

Causality: The C6-bromine on the electron-deficient pyridine ring is highly susceptible to oxidative addition by Pd(0)[6]. However, ambient oxygen is a diradical that rapidly oxidizes active Pd(0) to inactive Pd(II) peroxo complexes, killing the catalytic cycle and promoting the undesired homocoupling of the boronic acid partner. Rigorous degassing is not optional; it is the mechanical heart of this reaction.

Step-by-Step Workflow:

  • Setup: In a microwave vial, combine the C3-functionalized 6-bromo-7-azaindole intermediate (1.0 eq), the desired aryl boronic acid (1.3 eq), and K2CO3 (3.0 eq).

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1, 0.1 M). Sparge the mixture vigorously with ultra-pure N2 gas for exactly 15 minutes.

  • Catalyst Introduction: Quickly add Pd(dppf)Cl2 (5 mol%) under a positive stream of N2. Seal the vial immediately.

  • Reaction: Heat the mixture to 90 °C for 4 hours (or 110 °C for 30 minutes via microwave irradiation).

  • Self-Validation (IPC 2): Monitor the reaction via HPLC at 254 nm. The reaction is self-validating when the distinct UV chromophore of the C6-bromo starting material disappears and is replaced by a new peak with a higher mass (confirmed by inline MS) and altered retention time. If the starting material stalls at ~50%, it indicates catalyst death; spike in an additional 2 mol% of degassed Pd(dppf)Cl2.

G A 6-bromo-7-azaindole- 3-carboxylic acid B C3 Amide Coupling (HATU/DIPEA) A->B Step 1: Solvent Vector Extension C C6 Suzuki Coupling (Pd Catalyst) B->C Step 2: Hydrophobic Pocket Probing D Type I/II Kinase Inhibitor Lead C->D Final Assembly

Workflow for bifunctional derivatization of the 7-azaindole scaffold in kinase inhibitor design.

Analytical Characterization Standards

To ensure the integrity of the purchased or synthesized 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, the following analytical signatures must be verified[6]:

  • 1H NMR (DMSO-d6, 300/400 MHz): The defining feature of the 7-azaindole core is the highly deshielded pyrrole NH proton, which typically appears as a broad singlet far downfield (>12.0 ppm). The pyridine ring protons (C4 and C5) will appear as two distinct doublets (around 7.4 ppm and 8.0 ppm) with an ortho-coupling constant of J ≈ 8.1 Hz. The C2 pyrrole proton will appear as a sharp singlet around 8.2-8.4 ppm.

  • LC-MS (ESI+): The molecule will display a classic isotopic bromine pattern. You must observe twin peaks of equal intensity [M+H]+ at m/z 241.0 and 243.0, confirming the presence of the single 79Br and 81Br isotopes.

References

  • Chemsrc. "6-Bromo-7-azaindole-3-carboxylic acid | CAS#:1190321-20-0". Chemsrc.com. Available at:[Link]

  • J-Stage. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors". Chemical and Pharmaceutical Bulletin. Available at:[Link]

  • Atlanchim Pharma. "Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds". Atlanchimpharma.com. Available at:[Link]

  • ResearchGate. "Classical structural scheme of a type-II kinase inhibitor docked into DFG-out conformation". Researchgate.net. Available at:[Link]

  • Google Patents. "US20160303128A1 - Preparation and methods of use for ortho-aryl 5-membered heteroaryl-carboxamide containing multi-targeted kinase inhibitors". Patents.google.com.

Sources

Exploratory

Toxicological Profiling and Safety Assessment of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Executive Summary & Strategic Context 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS: 1190321-20-0), commonly referred to as a 6-bromo-7-azaindole derivative, is a critical heterocyclic building block in modern...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS: 1190321-20-0), commonly referred to as a 6-bromo-7-azaindole derivative, is a critical heterocyclic building block in modern medicinal chemistry. The 7-azaindole scaffold is a privileged structure that effectively mimics the purine core of ATP, making it indispensable in the design of highly selective kinase inhibitors for oncology and autoimmune indications.

However, the specific functionalization of this intermediate—namely the C6-bromine atom and the C3-carboxylic acid—introduces distinct toxicological liabilities. As a Senior Application Scientist overseeing preclinical development, it is imperative to move beyond basic compliance and understand the mechanistic causality of this compound's toxicity. This whitepaper provides a comprehensive, self-validating framework for assessing the safety data, structural alerts, and handling protocols for this specific intermediate.

Physicochemical Profile and GHS Hazard Classification

Before designing downstream biological assays, we must establish the baseline physical and hazard properties of the compound. The presence of the halogen significantly increases lipophilicity, while the carboxylic acid dictates its pH-dependent solubility and absorption profile.

According to standardized safety data, this compound exhibits severe acute toxicity across multiple exposure routes[1]. It is classified under GHS Category 3 Acute Toxicity for oral, dermal, and inhalation exposure[2].

Table 1: Physicochemical Properties
PropertyQuantitative ValueSource
CAS Number 1190321-20-0[3]
Molecular Weight 241.042 g/mol [3]
Density 1.9 ± 0.1 g/cm³[3]
Boiling Point 491.6 ± 40.0 °C at 760 mmHg[3]
Flash Point 251.1 ± 27.3 °C[3]
Table 2: GHS Hazard Classification
Hazard ClassGHS CodeDescriptionRegulatory Implication
Acute Toxicity (Oral) H301Toxic if swallowedRequires rigorous PPE and localized exhaust[1]
Acute Toxicity (Dermal) H311Toxic in contact with skinMandates impermeable nitrile/neoprene barriers[1]
Acute Toxicity (Inhal.) H331Toxic if inhaledMust be handled in a Class II Biosafety Cabinet or Fume Hood[1]
Packing Group IIIMinor dangerGoverns transport and secondary containment[1]

Mechanistic Toxicology: Structural Alerts and Reactivity

To understand why 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid triggers H301/H311/H331 classifications, we must analyze its structural alerts. Toxicity is rarely random; it is a direct consequence of chemical reactivity.

  • Acyl Glucuronidation Liability: The C3-carboxylic acid is a prime substrate for Phase II UGT enzymes. It can form reactive acyl glucuronides that undergo intramolecular rearrangement. These electrophilic species can covalently bind to hepatic proteins, triggering immune-mediated Drug-Induced Liver Injury (DILI), a primary reason for late-stage clinical attrition.

  • CYP450-Mediated Bioactivation: The electron-rich nature of the pyrrole ring within the azaindole core makes it susceptible to Phase I oxidation by hepatic Cytochrome P450 (CYP3A4/CYP2D6) enzymes, potentially yielding reactive epoxide intermediates.

  • Halogen Reactivity: While the C6-bromo group is intentionally placed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) during drug synthesis, unreacted intermediates in biological systems can undergo nucleophilic aromatic substitution, leading to off-target covalent binding.

Bioactivation A 6-Bromo-7-azaindole Core B CYP450 Oxidation A->B Phase I C Reactive Epoxide Intermediate B->C D GSH Conjugation (Detox) C->D GST E Protein Covalent Binding C->E Toxicity

Fig 1. Putative CYP450-mediated bioactivation pathway of the azaindole core.

Predictive & In Vitro Safety Assessment Protocols

To validate the safety of derivatives synthesized from this intermediate, we deploy a self-validating system of assays. The following protocols are engineered to isolate specific toxicological mechanisms.

SafetyProtocol S1 Hazard ID (GHS) S2 In Vitro Cytotox S1->S2 S3 Metabolic Trapping S2->S3 S4 Ames Genotox S3->S4 S5 In Vivo Tolerability S4->S5

Fig 2. Sequential safety assessment workflow for halogenated azaindole intermediates.

Protocol A: In Vitro Hepatotoxicity Assessment (HepG2 Cell Viability)

Causality: Because azaindoles are primarily cleared via hepatic metabolism, the liver is the first line of exposure to potential reactive metabolites. We utilize HepG2 cells as they retain many specialized hepatic functions. This aligns with . Self-Validating Controls:

  • Positive Control: Tamoxifen (known hepatotoxin).

  • Negative Control: 0.5% DMSO vehicle (establishes baseline viability).

Step-by-Step Methodology:

  • Cell Seeding: Plate HepG2 cells at 1×104 cells/well in a 96-well opaque microplate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in anhydrous DMSO. Perform serial dilutions to achieve a final well concentration gradient of 0.1 µM to 100 µM. Ensure final DMSO concentration never exceeds 0.5% to prevent solvent-induced cytotoxicity.

  • Dosing: Aspirate media and replace with compound-dosed media. Incubate for 48 hours.

  • Viability Readout: Add 100 µL of CellTiter-Glo® reagent (measures ATP as a proxy for metabolic activity) to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.

  • Data Analysis: Record luminescence. Normalize data against the negative control and calculate the IC₅₀ using a 4-parameter non-linear regression model.

Protocol B: Reactive Metabolite Trapping (GSH Adduct LC-MS/MS)

Causality: To proactively identify the epoxide intermediates shown in Fig 1, we use reduced glutathione (GSH) as a surrogate "trap" for cellular nucleophiles. If the compound forms reactive species, they will covalently bind to GSH, creating a mass shift detectable by mass spectrometry. Self-Validating Controls:

  • Internal Standard: Carbamazepine (corrects for matrix effects and ion suppression).

  • Negative Control: Incubation mixture lacking NADPH (proves metabolism is CYP450-dependent).

Step-by-Step Methodology:

  • Incubation Mixture: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLM, 1 mg/mL protein), the test compound (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an LC vial. Analyze via Triple Quadrupole LC-MS/MS, utilizing a precursor ion scan for the neutral loss of 129 Da (the characteristic fragmentation pattern of the glutamyl moiety of GSH).

Note: Any compound advancing past this stage must subsequently clear bacterial reverse mutation assays as per.

Laboratory Handling and Exposure Control

Given the compound's H301, H311, and H331 hazard statements[1], standard benchtop handling is strictly prohibited. The following engineering controls form a self-contained safety ecosystem:

  • Containment: All weighing, transferring, and dissolution of the dry powder must occur within a certified Class II, Type A2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator.

  • Personal Protective Equipment (PPE): Operators must don double nitrile gloves (changed immediately upon suspected contamination), a disposable Tyvek sleeve/gown, and tightly fitting safety goggles.

  • Spill Mitigation: In the event of a dry powder spill, do not sweep. Gently cover the powder with absorbent material dampened with a suitable solvent (e.g., ethanol or DMSO) to prevent aerosolization, then transfer to a hazardous waste receptacle.

References

  • [3] 6-Bromo-7-azaindole-3-carboxylic acid | CAS#:1190321-20-0. ChemSrc. Available at:[Link]

  • [4] OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects (Test No. 471: Bacterial Reverse Mutation Test). OECD. Available at:[Link]

  • [5] Drug-Induced Liver Injury: Premarketing Clinical Evaluation. U.S. Food and Drug Administration (FDA). Available at:[Link]

Sources

Foundational

The Genesis of a Privileged Scaffold: A Technical History of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Derivatives

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, forming the core of numer...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide delves into the historical discovery and synthetic evolution of a key derivative, 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. By examining the fundamental chemical principles and early synthetic strategies, we provide a comprehensive understanding of the origins of this critical building block. This document serves as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics based on the 7-azaindole framework.

Introduction: The Significance of the 7-Azaindole Core

The 7-azaindole ring system, a bioisostere of indole, has garnered immense interest in drug discovery due to its unique physicochemical properties and its ability to form key interactions with biological targets. The introduction of a nitrogen atom in the six-membered ring modifies the electron distribution, influencing the molecule's hydrogen bonding capacity, metabolic stability, and overall pharmacological profile. This has led to the development of a multitude of clinically relevant molecules, including kinase inhibitors for oncology and treatments for a range of other diseases. Notably, the pyrrolo[2,3-b]pyridine scaffold is present in approved drugs like Vemurafenib, a B-Raf enzyme inhibitor for melanoma treatment.[1] The strategic functionalization of this core structure is paramount to modulating biological activity, and derivatives such as 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid represent pivotal intermediates in the synthesis of these complex therapeutics.

The Historical Landscape: Early Explorations of Pyrrolopyridine Chemistry

While a definitive first synthesis of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is not prominently documented in a single seminal paper, its discovery can be understood as a logical progression of established synthetic methodologies applied to the 7-azaindole nucleus. The mid-20th century saw significant advancements in heterocyclic chemistry, laying the groundwork for the synthesis and functionalization of scaffolds like pyrrolopyridines.

A plausible historical synthesis of this key intermediate can be reconstructed by examining the development of two critical reaction types in the context of 7-azaindole chemistry: electrophilic halogenation and C3-functionalization.

The Challenge of Regioselective Bromination

The introduction of a bromine atom at the C6 position of the 7-azaindole nucleus is a crucial step. Early methods for the halogenation of electron-rich heterocycles often contended with issues of regioselectivity. For the 1H-pyrrolo[2,3-b]pyridine system, the pyrrole ring is more susceptible to electrophilic attack than the pyridine ring. Direct bromination of 7-azaindole would likely lead to substitution at the C3 position.

To achieve C6-bromination, a common historical strategy involved the protection of the pyrrole nitrogen, for example, as an N-benzoyl derivative. This deactivates the pyrrole ring towards electrophilic attack to some extent and allows for the selective bromination of the pyridine ring. Subsequent deprotection would then yield the desired 6-bromo-7-azaindole. This approach is exemplified in modern synthetic procedures where 1-benzoyl-6-bromo-1H-pyrrolo[2,3-b]pyridine is a key intermediate.[2]

Functionalization at the C3 Position: The Vilsmeier-Haack Reaction

With 6-bromo-1H-pyrrolo[2,3-b]pyridine in hand, the next historical challenge was the introduction of a carboxylic acid group at the C3 position. The Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, provides a logical pathway. This reaction introduces a formyl group (-CHO) at the C3 position of indoles and related heterocycles with high regioselectivity.

The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich C3 position of the 6-bromo-7-azaindole. Subsequent hydrolysis of the resulting iminium intermediate furnishes the 3-formyl derivative.

The Final Step: Oxidation to the Carboxylic Acid

The conversion of the 3-formyl group to a carboxylic acid is a standard transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with potassium permanganate (KMnO₄) being a common and historically significant choice. The oxidation of 3-formyl-6-bromo-1H-pyrrolo[2,3-b]pyridine would yield the target molecule, 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

A Plausible Historical Synthetic Workflow

Based on the principles outlined above, a logical historical pathway to 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can be envisioned. The following diagram illustrates this proposed synthetic sequence.

Historical_Synthesis cluster_0 Step 1: N-Protection & Bromination cluster_1 Step 2: C3-Formylation cluster_2 Step 3: Oxidation 7_Azaindole 1H-Pyrrolo[2,3-b]pyridine N_Benzoyl 1-Benzoyl-1H-pyrrolo[2,3-b]pyridine 7_Azaindole->N_Benzoyl Benzoyl Chloride Brominated_Intermediate 1-Benzoyl-6-bromo-1H-pyrrolo[2,3-b]pyridine N_Benzoyl->Brominated_Intermediate Bromine 6_Bromo_7_Azaindole 6-Bromo-1H-pyrrolo[2,3-b]pyridine Brominated_Intermediate->6_Bromo_7_Azaindole NaOH Formylated_Intermediate 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde 6_Bromo_7_Azaindole->Formylated_Intermediate POCl₃, DMF (Vilsmeier-Haack) Target_Molecule 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Formylated_Intermediate->Target_Molecule KMnO₄

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Protocols & Analytical Methods

Method

Introduction: The 7-Azaindole Scaffold and the Strategic Importance of C-6 Functionalization

An in-depth guide to the C-6 functionalization of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid for researchers and drug development professionals. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the C-6 functionalization of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid for researchers and drug development professionals.

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] Its structure, a bioisostere of indole, is found in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents. The specific derivative, 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, offers a versatile platform for molecular elaboration. The bromine atom at the C-6 position serves as a highly effective synthetic handle for introducing a wide array of functional groups through modern cross-coupling methodologies.

This guide provides detailed application notes and protocols for the functionalization of this key intermediate at the C-6 position. We will explore the causality behind experimental choices, from catalyst and ligand selection to reaction conditions, addressing the unique challenges presented by the unprotected N-H proton and the C-3 carboxylic acid moiety. The protocols described herein are designed to be robust and self-validating, providing researchers with the tools to efficiently generate diverse libraries of novel compounds.

Core Challenge: Managing Reactive Functional Groups

The primary challenge in the functionalization of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is the presence of two potentially interfering acidic protons: the indole N-H and the carboxylic acid O-H. These groups can:

  • Compete with the Base: React with the base required for the catalytic cycle, necessitating the use of excess base.

  • Chelate the Metal Catalyst: The 7-azaindole nitrogen and the N-H or carboxylate group can act as a bidentate ligand, potentially sequestering the palladium catalyst and inhibiting its activity.[2]

  • Influence Solubility: The carboxylate salt formed under basic conditions can significantly alter the substrate's solubility, impacting reaction kinetics.

The following protocols are optimized to navigate these challenges, often by selecting conditions that tolerate these functional groups, thereby avoiding additional protection/deprotection steps and improving synthetic efficiency.

C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.[3][4] The reaction couples the organohalide with an organoboron species, typically a boronic acid or ester, using a palladium catalyst and a base.[3]

Mechanistic Considerations

The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating these steps. The base plays a crucial role in activating the boronic acid for transmetalation.[5]

cluster_workflow Suzuki-Miyaura Coupling Workflow A Reagent Preparation (Degas Solvents) B Reaction Setup (Inert Atmosphere) A->B C Add Substrate, Boronic Acid, Base, and Solvent B->C D Add Palladium Catalyst and Ligand C->D E Heat to Reaction Temp (e.g., 80-110 °C) D->E F Monitor Reaction (TLC / LC-MS) E->F G Reaction Work-up (Quench, Extract) F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

Suzuki-Miyaura Experimental Workflow.
Protocol: Arylation of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling with a representative arylboronic acid.

Materials:

  • 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

  • SPhos (4-10 mol%) or other suitable ligand (e.g., XPhos, RuPhos)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3-4 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

  • Nitrogen or Argon source

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(OAc)₂ (0.03 equiv) and SPhos (0.06 equiv).

  • Add the degassed solvent mixture (1,4-dioxane/water, 4:1). The reaction concentration should typically be around 0.1 M.

  • Stir the mixture vigorously and heat to 90-100 °C. The reaction progress should be monitored by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate.

  • Carefully acidify the aqueous layer with 1 M HCl to a pH of ~4-5 to protonate the carboxylic acid. This step is crucial for extracting the product into the organic layer.

  • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a dichloromethane/methanol or ethyl acetate/hexanes gradient) to yield the desired 6-aryl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Optimization of Suzuki Coupling Parameters
ParameterVariationRationale & Expected Outcome
Catalyst/Ligand Pd(OAc)₂/SPhos, PdCl₂(dppf), Pd₂(dba)₃/XPhosBulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often accelerate reductive elimination and are effective for heteroaromatic substrates.[1]
Base K₃PO₄, K₂CO₃, Cs₂CO₃A stronger, non-nucleophilic base like K₃PO₄ is often preferred to facilitate transmetalation without promoting side reactions.[5]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFThe aqueous component is essential for dissolving the inorganic base and facilitating the activation of the boronic acid. Dioxane is a common choice for its ability to dissolve organic substrates and its high boiling point.
Temperature 80 °C to 110 °CHigher temperatures are generally required to drive the reaction to completion, but should be kept below the solvent's boiling point. Microwave irradiation can significantly shorten reaction times.[4]

C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.[6] This reaction is exceptionally valuable for synthesizing anilines and related structures prevalent in pharmaceuticals.

Mechanistic Considerations

Similar to the Suzuki coupling, the reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[6] Key steps include oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to furnish the C-N bond. The choice of base is critical; it must be strong enough to deprotonate the amine-palladium complex but not so nucleophilic as to cause side reactions. Bulky phosphine ligands are essential to promote the crucial reductive elimination step.[1][6]

cluster_workflow Buchwald-Hartwig Amination Workflow A Dry & Degas Solvent (e.g., Toluene, Dioxane) B Reaction Setup in Glovebox or under Inert Gas A->B C Add Substrate, Amine, and Strong Base B->C D Add Pd Pre-catalyst and Ligand C->D E Heat to Reaction Temp (e.g., 90-120 °C) D->E F Monitor Reaction (TLC / LC-MS) E->F G Reaction Work-up (Filter, Quench, Extract) F->G H Purification (Chromatography or Recrystallization) G->H I Characterization (NMR, MS) H->I

Buchwald-Hartwig Amination Experimental Workflow.
Protocol: Amination of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

This protocol outlines a general procedure for coupling with a primary or secondary amine.

Materials:

  • 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

  • Primary or secondary amine (1.2 - 2.0 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-3 mol%)

  • XPhos (2-6 mol%) or a suitable pre-catalyst like XPhos Pd G3

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (3-4 equivalents)[2]

  • Anhydrous, degassed Toluene or 1,4-Dioxane

  • Nitrogen or Argon source (glovebox recommended)

Procedure:

  • Inside a glovebox, add 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 equiv), the amine (1.5 equiv), and NaOtBu (3.5 equiv) to a vial or flask.

  • In a separate vial, weigh the Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv).

  • Add anhydrous, degassed toluene to the vial containing the substrate, amine, and base. Stir for 2 minutes.

  • Add the catalyst and ligand to the reaction mixture.

  • Seal the vessel tightly and remove it from the glovebox. Heat the reaction to 100-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Reactions are typically complete within 6-24 hours.

  • Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to pH ~4-5 to ensure the product is in its neutral, extractable form.

  • Separate the layers, extract the aqueous phase with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography to yield the 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation: Optimization of Buchwald-Hartwig Parameters
ParameterVariationRationale & Expected Outcome
Catalyst/Ligand Pd₂(dba)₃/XPhos, Pd(OAc)₂/RuPhos, XPhos Pd G3Buchwald's G3 and G4 pre-catalysts offer excellent activity and stability, often at lower catalyst loadings. The choice of ligand depends on the steric and electronic properties of the amine.[1][7]
Base NaOtBu, K₃PO₄, LiHMDS, Cs₂CO₃Strong, non-nucleophilic bases are required. NaOtBu is a common choice, but LiHMDS can be effective at lower temperatures.[2] K₃PO₄ may be used for more sensitive substrates.
Solvent Toluene, Dioxane, t-BuOHAnhydrous, non-protic solvents are essential to prevent quenching of the strong base. Toluene and dioxane are standard choices.[8]
Temperature 80 °C to 120 °CThermal energy is needed to overcome the activation barriers for oxidative addition and reductive elimination.

C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling reaction is the most reliable method for forming a bond between a C(sp²) (from an aryl halide) and a C(sp) (from a terminal alkyne).[9] This reaction typically uses a dual catalytic system of palladium and copper(I).[10]

Mechanistic Considerations

The reaction involves two interconnected catalytic cycles.[9][11] In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base (usually an amine) to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. The final step is reductive elimination, which yields the aryl-alkyne product and regenerates the Pd(0) catalyst.[11] Copper-free versions of this reaction have also been developed to avoid issues related to copper catalysis.[10]

cluster_workflow Sonogashira Coupling Workflow A Reagent Preparation (Degas Solvents) B Reaction Setup (Inert Atmosphere) A->B C Add Substrate, Amine Base, and Solvent B->C D Add Pd Catalyst, Cu(I) Salt, and Ligand (if needed) C->D E Add Terminal Alkyne (Slowly) D->E F Stir at RT to Moderate Temp E->F G Monitor Reaction (TLC / LC-MS) F->G H Reaction Work-up (Filter, Extract) G->H I Purification (Column Chromatography) H->I

Sonogashira Coupling Experimental Workflow.
Protocol: Alkynylation of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

This protocol provides a general method for the copper-co-catalyzed Sonogashira coupling.

Materials:

  • 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (3-5 equivalents, also serves as solvent or co-solvent)

  • Anhydrous DMF or Acetonitrile

  • Nitrogen or Argon source

Procedure:

  • To a Schlenk flask, add 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF and then triethylamine (4.0 equiv). Stir to dissolve.

  • Add the terminal alkyne (1.3 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or heat gently to 40-60 °C. The reaction is often complete within 2-8 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove catalyst residues.

  • Acidify the aqueous layer with 1 M HCl to pH ~4-5.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography to afford the 6-alkynyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation: Optimization of Sonogashira Parameters
ParameterVariationRationale & Expected Outcome
Catalyst System PdCl₂(PPh₃)₂/CuI, Pd(PPh₃)₄/CuI, Copper-free (e.g., Pd(OAc)₂/SPhos)The classic Pd/Cu system is robust and widely used.[12] Copper-free systems can be advantageous for complex molecules to avoid potential side reactions or difficult purification.[10]
Base Triethylamine (TEA), Diisopropylamine (DIPA), K₂CO₃The amine base is crucial for both the copper cycle and to neutralize the HBr formed. DIPA is often more effective than TEA for sluggish reactions.
Solvent DMF, Acetonitrile, THF, TEA (as solvent)The solvent must be able to dissolve the substrate and reagents. DMF is a polar aprotic solvent that is generally a good choice.
Temperature Room Temperature to 80 °CMany Sonogashira couplings proceed efficiently at room temperature, which is advantageous for thermally sensitive substrates.[9]

C-CN Bond Formation via Cyanation

Introducing a nitrile group is a valuable transformation in drug discovery, as the nitrile can act as a hydrogen bond acceptor, a metabolic blocking group, or be further converted into other functional groups like amines, amides, or tetrazoles. Palladium-catalyzed cyanation is a common method to achieve this.

Mechanistic Considerations

Traditional methods often use stoichiometric copper(I) cyanide or palladium-catalyzed reactions with sources like zinc cyanide (Zn(CN)₂) or potassium ferricyanide (K₄[Fe(CN)₆]). More modern approaches utilize less toxic and more manageable cyanide sources. An alternative, emerging strategy involves organophotoredox catalysis, where a photogenerated radical facilitates bromine abstraction followed by trapping with a cyano source like tosyl cyanide.[13] For palladium catalysis, the mechanism follows the standard oxidative addition, cyanide transfer (transmetalation), and reductive elimination pathway.

Protocol: Cyanation of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

This protocol is based on a palladium-catalyzed reaction using zinc cyanide.

Materials:

  • 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

  • Zinc Cyanide [Zn(CN)₂] (0.6 - 0.8 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2-5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene [dppf] (4-10 mol%)

  • Anhydrous, degassed DMF

  • Nitrogen or Argon source

Procedure:

  • Caution: Zinc cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Acidic work-up will generate toxic HCN gas.

  • To a flame-dried Schlenk flask, add 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 equiv), Zn(CN)₂ (0.7 equiv), Pd₂(dba)₃ (0.04 equiv), and dppf (0.08 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed DMF via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction by LC-MS. Reaction times can range from 12 to 36 hours.

  • Upon completion, cool the reaction to room temperature.

  • Careful Work-up: Quench the reaction by pouring it into a vigorously stirred, basic aqueous solution (e.g., 2 M NaOH or sodium carbonate solution) to complex any remaining cyanide and dissolve the zinc salts.

  • Filter the mixture through Celite to remove palladium black.

  • Wash the aqueous layer with ethyl acetate to remove non-polar impurities.

  • Carefully acidify the aqueous layer with cold 1 M HCl to a pH of ~4-5 to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, it can be extracted with an organic solvent like ethyl acetate.

  • Further purification can be achieved by recrystallization or flash chromatography.

  • Characterize the final product, 6-cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, using ¹H NMR, ¹³C NMR, IR (for C≡N stretch), and HRMS.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Toste, F. D., & Campos, K. R. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(14), 3334–3337. [Link]

  • Guram, A. S., & Bei, X. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(11), 2686–2689. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Rao, Y., et al. (2016). Ruthenium-Catalyzed Direct and Selective C–H Cyanation of N-(Hetero)aryl-7-azaindoles. The Journal of Organic Chemistry, 81(15), 6525–6534. [Link]

  • Larrosa, I., & Fagnou, K. (2009). Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Organic Letters, 11(6), 1269–1272. [Link]

  • Bei, X., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. The Journal of Organic Chemistry, 75(6), 1955–1963. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Jain, S. L., & Kumar, A. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. RSC Advances, 12(2), 735-753. [Link]

  • Berhault, A., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Chemistry – A European Journal, 26(62), 14115-14119. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Caturla, F. J., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7436-7445. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2025). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Retrieved from [Link]

  • Singh, N. D. P., et al. (2020). Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. Chemical Communications, 56(30), 4240-4243. [Link]

  • Reggio, P. H., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 23(9), 2149. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved from [Link]

  • Atlanchim Pharma. (2022). Scientific Letter N°18. Retrieved from [Link]

  • Mushtaq, N., et al. (2008). Synthesis and Pharmacological Activities of 7-Azaindole Derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39. [Link]

  • Angene Chemical. (n.d.). 1H-Pyrrolo[2,3-b]pyridine, 6-bromo-. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 6-Bromo-1H-pyrrolo[2,3-b]pyridine (BSC). Retrieved from [Link]

Sources

Application

Application Note: High-Throughput Synthesis of 7-Azaindole Libraries via Orthogonal Protecting-Group-Free Functionalization

Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere of indoles and purines, widely utilized in the design of kinase inhibitors and antiviral agents[1]. As drug discovery cam...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere of indoles and purines, widely utilized in the design of kinase inhibitors and antiviral agents[1]. As drug discovery campaigns increasingly rely on high-throughput experimentation (HTE), the demand for efficient, atom-economical library synthesis has surged. This application note details a robust, protecting-group-free protocol for generating diverse 7-azaindole libraries using 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid as a bifunctional building block. By leveraging the differential reactivity of the C3-carboxylic acid and the C6-bromide, researchers can achieve orthogonal functionalization without the overhead of protection/deprotection cycles.

Strategic Rationale & Mechanistic Insights

The Bifunctional Scaffold

6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid provides two distinct vectors for diversification:

  • Vector 1 (C3 Position): The carboxylic acid is primed for amide coupling. In kinase inhibitors, C3-substituents often project into the solvent-exposed region or interact with the ribose-binding pocket[2].

  • Vector 2 (C6 Position): The bromide acts as an electrophile for palladium-catalyzed cross-coupling, allowing the introduction of aryl or heteroaryl groups that typically probe the hydrophobic hinge-binding region[3].

Causality of the Protecting-Group-Free Strategy

Traditional azaindole functionalization requires N1-protection (e.g., SEM, Boc) to prevent catalyst poisoning and improve organic solubility. However, modern library synthesis favors a protecting-group-free approach to maximize atom economy.

  • Chemoselective Amide Coupling: The N1-H of 7-azaindole has a pKa of ~13.6. It is highly non-nucleophilic compared to primary/secondary aliphatic amines. Thus, HATU-mediated amide coupling at the C3-carboxylic acid proceeds with absolute chemoselectivity, leaving the N1 position untouched.

  • Tolerant Cross-Coupling: While an unprotected N1-H can theoretically coordinate palladium, utilizing a bidentate ligand with a large bite angle (like dppf) stabilizes the Pd center. Furthermore, employing an excess of aqueous base (K₂CO₃) deprotonates the N1-H, preventing competitive N-arylation and facilitating the transmetalation step of the Suzuki-Miyaura coupling[4].

Synthetic Workflow Visualization

G SM Starting Material 6-bromo-1H-pyrrolo[2,3-b]pyridine -3-carboxylic acid Amide Step 1: C3 Amide Coupling (Vector 1 Diversification) SM->Amide R1-NH2, HATU, DIPEA Selective over N1-H Suzuki Step 2: C6 Suzuki Coupling (Vector 2 Diversification) Amide->Suzuki R2-B(OH)2, Pd(dppf)Cl2 Excess Base (K2CO3) Library Final 7-Azaindole Library (Purified & Plated) Suzuki->Library High-Throughput Purification (Prep-LCMS)

Figure 1: Protecting-group-free orthogonal functionalization of 7-azaindole.

Step-by-Step Experimental Protocols

Protocol A: High-Throughput C3 Amide Coupling (Vector 1)

This protocol is optimized for a 96-well deep-well block format to generate the intermediate C3-amide library.

Reagents (per well):

  • 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: 100 µmol (1.0 eq)

  • Amine library (R¹-NH₂): 120 µmol (1.2 eq)

  • HATU: 120 µmol (1.2 eq)

  • DIPEA: 300 µmol (3.0 eq)

  • Anhydrous DMF: 1.0 mL

Step-by-Step Methodology:

  • Pre-activation: Dispense 1.0 mL of a stock solution containing the starting acid (0.1 M) and DIPEA (0.3 M) in anhydrous DMF into each well of a 96-well block. Add HATU (1.2 eq) to each well.

  • Incubation: Agitate the block at room temperature for 10 minutes.

    • Self-Validation Check: The formation of the active OAt ester is visually indicated by a slight color shift to pale yellow. To analytically validate, quench a 5 µL aliquot in methanol; LC-MS should reveal the mass of the corresponding methyl ester.

  • Amine Addition: Dispense the diverse amine library (1.2 eq) into the respective wells. Causality: Pre-activating the acid before adding the amine prevents the amine from reacting directly with HATU to form unreactive guanidinium byproducts.

  • Reaction: Seal the block and shake at room temperature for 4–12 hours.

  • Workup: Evaporate the DMF using a centrifugal evaporator (e.g., Genevac). Reconstitute in EtOAc and wash with saturated aqueous NaHCO₃ using a 96-well phase separator plate to remove residual HATU byproducts.

Protocol B: Parallel C6 Suzuki-Miyaura Cross-Coupling (Vector 2)

This protocol executes the C-C bond formation directly on the unprotected intermediate.

Reagents (per well):

  • C3-amide intermediate: 50 µmol (1.0 eq)

  • Boronic acid library (R²-B(OH)₂): 75 µmol (1.5 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂: 2.5 µmol (0.05 eq, 5 mol%)

  • K₂CO₃ (2.0 M aqueous): 150 µmol (3.0 eq)

  • 1,4-Dioxane: 400 µL

Step-by-Step Methodology:

  • Preparation: Transfer the dried C3-amide intermediates into a 96-well glass-vial reaction block suitable for high-temperature incubation.

  • Reagent Addition: Add the boronic acid library (1.5 eq) to the respective wells, followed by 400 µL of degassed 1,4-dioxane.

  • Base Addition: Add 75 µL of a 2.0 M aqueous K₂CO₃ solution. Causality: The biphasic solvent system (Dioxane/H₂O) dissolves both the organic substrates and the inorganic base. The 3.0 equivalents of base are strictly required: 1 eq neutralizes the N1-H, and 2 eq facilitate the formation of the reactive boronate complex.

  • Catalyst Addition: Inside a glovebox or under a strict nitrogen stream, add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Reaction: Seal the block securely with a PTFE-lined mat. Heat at 90 °C with vigorous shaking for 12 hours.

    • Self-Validation Check: Successful oxidative addition and active catalyst formation are visually indicated by the transition of the reaction mixture from orange (Pd(II) precatalyst) to a dark, homogeneous brown/black solution.

  • Filtration & Purification: Cool the block to room temperature. Dilute with 500 µL of methanol and filter through a 96-well Celite/Silica filter plate to remove Pd black. Submit the filtrate directly for Preparative LC-MS purification.

Quantitative Data & QC Metrics

The following table summarizes the expected quantitative outcomes and Quality Control (QC) parameters for the library synthesis workflow.

Reaction StepDiversification VectorReagents & CatalystKey ParametersExpected YieldQC Method & Validation Metric
Amide Coupling Vector 1 (C3)HATU, DIPEA, DMF0.1 M, RT, 4-12 h75–95%LC-MS (UV 254 nm); >90% conversion to product mass.
Suzuki Coupling Vector 2 (C6)Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 90 °C, 12 h60–85%LC-MS; Disappearance of starting bromide isotope pattern.
Purification Global LibraryFormic Acid / MeCNPrep-HPLC (C18)N/AFinal Purity >95% by UPLC-MS; NMR for selected hits.

References

  • Wang, Z., et al. "Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors." PubMed Central (PMC). Available at:[Link]

  • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI. Available at:[Link]

  • Sharma, A., et al. "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity." PubMed Central (PMC). Available at:[Link]

Sources

Method

Scale-Up Synthesis of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: An Essential Building Block for Drug Discovery

Introduction 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a derivative of 7-azaindole, is a pivotal heterocyclic building block in medicinal chemistry. The 7-azaindole scaffold is a bioisostere of indole and is f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a derivative of 7-azaindole, is a pivotal heterocyclic building block in medicinal chemistry. The 7-azaindole scaffold is a bioisostere of indole and is found in numerous biologically active compounds, offering enhanced solubility and improved metabolic stability in many instances.[1] The presence of a bromine atom provides a versatile handle for further functionalization through cross-coupling reactions, while the carboxylic acid group at the 3-position serves as a key site for amide bond formation and other modifications. Consequently, robust and scalable synthetic routes to this intermediate are of high interest to researchers and professionals in drug development.

This application note provides detailed protocols for the scale-up synthesis of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, focusing on a practical and efficient two-step approach commencing from the readily available 6-bromo-1H-pyrrolo[2,3-b]pyridine. The presented methodologies are designed to be reproducible and scalable, addressing the needs of process chemistry and large-scale manufacturing.

Synthetic Strategy Overview

The most direct and scalable approach to introduce a carboxylic acid at the C3 position of the 7-azaindole nucleus is a two-step sequence involving an initial formylation followed by oxidation. This strategy avoids harsh conditions and the use of organometallic intermediates which can be challenging to handle on a large scale.

Synthetic_Strategy Start 6-bromo-1H-pyrrolo[2,3-b]pyridine Intermediate 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Start->Intermediate Vilsmeier-Haack Formylation Product 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Intermediate->Product Oxidation

Caption: Overall synthetic workflow.

Part 1: Vilsmeier-Haack Formylation of 6-bromo-1H-pyrrolo[2,3-b]pyridine

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like 7-azaindoles.[2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[2]

Protocol 1: Scale-Up Vilsmeier-Haack Formylation

This protocol is optimized for a gram-scale synthesis and can be further scaled with appropriate engineering controls.

Materials and Equipment:

  • 6-bromo-1H-pyrrolo[2,3-b]pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Jacketed reactor or round-bottom flask with magnetic or overhead stirring

  • Addition funnel

  • Temperature probe

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reactor Setup: In a clean, dry, and inerted (e.g., with nitrogen or argon) jacketed reactor or round-bottom flask, charge anhydrous DMF (5 equivalents based on the starting material).

  • Vilsmeier Reagent Formation: Cool the DMF to 0-5 °C using a suitable cooling bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via an addition funnel, maintaining the internal temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic. Stir the mixture at 0-5 °C for 30 minutes.

  • Substrate Addition: Dissolve 6-bromo-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous DMF (a portion of the total DMF can be reserved for this). Add this solution to the pre-formed Vilsmeier reagent at 0-5 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Quenching: Cool the reaction mixture to 0-5 °C and carefully quench by the slow addition of a cold saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is neutral to slightly basic (pH 7-8). This step should be performed with vigorous stirring as it can be exothermic and involve gas evolution.

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM, 3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration and Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography to afford 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde as a solid.

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Isolation DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0-5 °C POCl3 POCl3 POCl3->Vilsmeier dropwise addition ReactionMix Reaction Mixture Vilsmeier->ReactionMix Start 6-bromo-1H-pyrrolo[2,3-b]pyridine in DMF Start->ReactionMix Heat Heat to 60-70 °C ReactionMix->Heat Quench Quench with NaHCO3 Heat->Quench Extract Extract with DCM Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify Concentrate->Purify

Caption: Step-by-step workflow for Vilsmeier-Haack formylation.

Part 2: Oxidation of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

The oxidation of the intermediate aldehyde to the corresponding carboxylic acid can be achieved using various oxidizing agents.[4] For a scalable and efficient process, potassium permanganate (KMnO₄) in an aqueous acetone solution is a cost-effective and reliable choice.

Protocol 2: Scale-Up Oxidation with Potassium Permanganate

This protocol is designed for the efficient conversion of the aldehyde to the carboxylic acid on a gram scale.

Materials and Equipment:

  • 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl), concentrated or 2M solution

  • Round-bottom flask with vigorous stirring

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1 equivalent) in acetone (10-20 volumes).

  • Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate (KMnO₄, 1.5-2.0 equivalents) in water (10-20 volumes).

  • Oxidation: Cool the aldehyde solution to 0-5 °C using an ice bath. Slowly add the KMnO₄ solution dropwise, maintaining the internal temperature below 10 °C. A brown precipitate of manganese dioxide (MnO₂) will form. Stir the mixture vigorously at 0-10 °C for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quenching: Quench the excess KMnO₄ by the portion-wise addition of solid sodium bisulfite or a saturated aqueous solution of sodium sulfite until the purple color disappears and only the brown MnO₂ precipitate remains.

  • Filtration: Filter the mixture through a pad of celite to remove the MnO₂. Wash the filter cake with acetone/water.

  • Acidification and Precipitation: Transfer the filtrate to a clean flask and remove the acetone under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of hydrochloric acid. The desired carboxylic acid should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water.

  • Drying: Dry the product under vacuum to a constant weight to yield 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

Data Summary

StepReactionKey ReagentsTypical YieldPurity (by HPLC)Scale-Up Considerations
1Vilsmeier-Haack FormylationDMF, POCl₃75-85%>95%Exothermic reaction, requires careful temperature control. Efficient quenching is crucial.
2OxidationKMnO₄, Acetone/H₂O80-90%>98%Efficient removal of MnO₂. Careful pH adjustment for product precipitation.

Conclusion

The presented two-step synthetic route provides a reliable and scalable method for the preparation of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. The protocols are designed with scalability in mind, utilizing readily available and cost-effective reagents. These detailed application notes should enable researchers and drug development professionals to efficiently synthesize this valuable building block for their research and development programs.

References

  • In this study, an optimized method for the synthesis of azaindoles was developed and successfully scaled up to a 100 g batch. [Link]

  • The Vilsmeier-Haack (VH) reagent (POCl3/DMF) is an efficient, economical and mild reagent for the formylation of reactive aromatic and heteroaromatic substrates. [Link]

  • Synthesis of target compounds 12: indole (5 mmol, 0.59 g) or 6-bromo-1H-indole (5 mmol, 0.98 g), 3, 3-diethoxypropionate (2.5 mmol, 0.48 g), potassium bisulfate (5 mmol, 0.68 g), and 15 ml acetic acid were added successively into a 25-ml round-bottom flask at room temperature. [Link]

  • To synthesize the 7-azaindole-2-carboxamides 9a and 9b, the required intermediate methyl 5-chloro-7-azaindole-2-carboxylate 7 was obtained through Hemetsberger–Knittel indole synthesis with a protocol previously optimized by us. Hydrolysis of the 7-azaindole-2-carboxylate 7 provided the essential intermediate 5-chloro-7-azaindole-2-carboxylic acid 8, which was coupled with 2a and 2b, respectively, to yield the target compounds 9a and 9b. [Link]

  • An optimized method for the synthesis of azaindoles was developed and successfully scaled up to a 100 g batch. [Link]

  • 6-bromo-1H-pyrrolo[3,2-c]pyridine (15) was synthesised from 14 in the presence of iron powder and acetic acid. [Link]

  • A practical and straightforward preparation of various novel 2-substituted 7-azaindole derivatives from 2-amino-3-iodopyridine by a two-step procedure is described that gives the desired compounds in good overall yields. [Link]

  • The Vilsmeier Reaction allows the formylation of electron-rich arenes. [Link]

  • The aim of this review is to encapsulate the synthetic protocols and medicinal aspects of a wide range of heterocyclic compounds using the Vilsmeier–Haack (V. H.) reagent. [Link]

  • The invention discloses a synthesis method of 5-bromo-7-azaindole, which comprises the steps of synthesizing (E) -3- ((3, 5-dibromopyridine-2-yl) imino) methyl propionate by using 2, 5-dibromo-2-aminopyridine and 3, 3-diethoxypropionic acid methyl ester, synthesizing 5-bromo-1H-pyrrole [2,3-b ] pyrimidine-3-carboxylic acid methyl ester by using (E) -3- ((3, 5-dibromopyridine-2-yl) imino) methyl propionate, and synthesizing 5-bromo-7-azaindole by using 5-bromo-1H-pyrrole [2,3-b ] pyrimidine-3-carboxylic acid methyl ester.
  • A process for the preparation of a compound of the formula wherein R1, R3 and R4 are each independently selected
  • The mixture of the acid 3a (0.3 g, 1.28 mmol), the corresponding amine (2.56 mmol, 1.28 mmol in case of diamines), and 1.25 mL of phosphorus oxychloride was heated at 90 °C for 1 h. [Link]

  • Synthesis and biologic properties of compounds 4–13 (Figure 1), and 20 (Scheme 3). [Link]

  • It should be noted that these reactions perform much better on a small scale, often giving near quantitative yields. Once scaled up, these reactions tend to become dirty and give lower yields. [Link]

  • Synthesis of MOM Ester 27. The appropriate carboxylic acid 26 (1 equiv) was suspended in THF (5 mL/mmol) under nitrogen and cooled to 0 °C. Triethylamine (3 equiv) was added, and the reaction mixture was stirred at 0 °C for 5 min. MOMCl (1.5 equiv) was added dropwise, and the reaction mixture was allowed to warm up to room temperature overnight. [Link]

  • Pyrrolo[2,3-c]pyridines (6-azaindoles) are the most promising nitrogen-containing heterocyclic compounds in the field of drug development. [Link]

  • A mild oxidation of the 3-carboxaldehyde to the 3-carboxy acid and a Vilsmeier 3-formylation of 1-p-chlorobenzyl-7-azaindole. [Link]

  • Synthesis, SAR, and biological evaluation of a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as selective and potent PDE4B inhibitors. [Link]

  • An efficient method for the preparation of 6-azaindoles bearing 3-formyl functionality from commercially available substrates with (ortho-methyl)aminopyridine moiety is described. [Link]

  • A catalytic version of the Vilsmeier–Haack reaction enabled by a P(III)/P(V)═O cycle. [Link]

  • 7-azaindole effectively breaks up these aggregates by stronger complemental hydrogen bonding to the COOH moiety, enabling drastic simplification and acceleration of VCD spectra calculations. [Link]

  • Highly efficient, mild, and simple protocols allow the oxidation of aldehydes to carboxylic acids and esters utilizing Oxone as the sole oxidant. [Link]

  • The Bartoli reaction is a classic, described in an immense number of scientific studies and publications. [Link]

  • Direct carboxylation of simple arenes under atmospheric pressure of CO2 is achieved through a rhodium-catalyzed C-H bond activation without the assistance of a directing group. [Link]

Sources

Application

Application Note: In Vitro Assay Preparation and Screening Workflows Using 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Executive Summary & Mechanistic Rationale The compound 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a highly functionalized derivative of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold. In medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a highly functionalized derivative of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold. In medicinal chemistry, 7-azaindole is a privileged structure, extensively utilized as an ATP-competitive hinge-binding motif in the development of kinase inhibitors[1]. Because its structure closely mimics the adenine ring of adenosine triphosphate (ATP), the 7-azaindole core can form two critical, highly conserved hydrogen bonds with the backbone amide and carbonyl residues of the kinase hinge region[2].

As a Senior Application Scientist, it is crucial to understand why this specific building block is chosen for Fragment-Based Drug Discovery (FBDD) and targeted library synthesis:

  • The 7-Azaindole Core: Provides the foundational binding affinity (anchoring) to the ATP-binding pocket[1].

  • The 6-Bromo Substituent: Acts as a versatile synthetic handle (e.g., via Suzuki-Miyaura or Sonogashira cross-coupling) to explore the hydrophobic pocket or ribose-binding region of the kinase. It has been instrumental in discovering selective inhibitors, such as the CDK7 inhibitor SY-5609[3].

  • The 3-Carboxylic Acid: Provides a functionalization point (typically via amide coupling) to direct substituents toward the solvent-exposed channel or to interact with the DFG motif, determining kinase selectivity[4].

G Core 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (Core Fragment) Hinge 7-Azaindole Scaffold (ATP Mimetic) Core->Hinge Bromo 6-Bromo Position (Synthetic Handle) Core->Bromo COOH 3-Carboxylic Acid (Functionalization) Core->COOH Hinge_Mech Forms 2 H-bonds with Kinase Hinge Region Hinge->Hinge_Mech Bromo_Mech Cross-Coupling Handle Targets Hydrophobic Pocket Bromo->Bromo_Mech COOH_Mech Amide Coupling Targets Solvent Channel / DFG COOH->COOH_Mech

Structural rationale for 6-bromo-7-azaindole-3-carboxylic acid in kinase inhibitor design.

Self-Validating Experimental Workflow

A robust screening cascade must be a self-validating system. A single assay is prone to false positives (e.g., assay interference, aggregation). Therefore, derivatives synthesized from 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid must be evaluated through an orthogonal pipeline:

  • Biophysical Target Engagement: Differential Scanning Fluorimetry (DSF) to confirm direct binding.

  • Biochemical Functional Inhibition: ADP-Glo Kinase Assay to quantify enzymatic inhibition ( IC50​ ).

  • Phenotypic Cellular Response: Sulforhodamine B (SRB) assay to evaluate anti-proliferative efficacy in cancer cell lines[5].

W Prep Compound Prep (10 mM in DMSO) DSF Primary Screen: DSF (Target Binding) Prep->DSF DSF_Val Orthogonal: SPR (K_d & Kinetics) DSF->DSF_Val Validate Biochem Secondary: ADP-Glo (Functional IC50) DSF->Biochem Hits (ΔTm > 2°C) Cell Phenotypic: SRB Assay (Cell Viability) Biochem->Cell Potent Hits (IC50 < 1 µM)

Self-validating in vitro screening workflow for 7-azaindole derivatives.

Detailed In Vitro Assay Protocols

Compound Preparation and Handling

Causality & Logic: Brominated heterocyclic carboxylic acids often exhibit poor aqueous solubility. Pre-dilution in 100% anhydrous DMSO ensures complete dissolution. However, the final assay concentration must strictly maintain DMSO at ≤1% (v/v) to prevent artifactual enzyme denaturation or cellular toxicity.

  • Weigh the synthesized 7-azaindole derivative and dissolve in 100% molecular-biology grade DMSO to create a 10 mM stock.

  • Aliquot into single-use tubes and store at -20°C to prevent freeze-thaw degradation and moisture absorption.

  • For assays, perform serial dilutions (e.g., 3-fold or 10-fold) in 100% DMSO, then perform a final 1:100 dilution into the aqueous assay buffer.

Primary Screen: Differential Scanning Fluorimetry (DSF)

Causality & Logic: DSF (or Thermal Shift Assay) measures the melting temperature ( Tm​ ) of a protein. When a 7-azaindole derivative successfully binds to the ATP pocket, it thermodynamically stabilizes the folded state of the kinase, resulting in a positive Tm​ shift ( ΔTm​ ). This confirms direct target engagement independent of enzymatic activity.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT).

  • Protein-Dye Mix: Dilute recombinant kinase to a final concentration of 2 µM. Add SYPRO Orange dye to a final concentration of 5X (from a 5000X commercial stock).

  • Plate Loading: Dispense 19 µL of the Protein-Dye mix into a 96-well or 384-well qPCR plate.

  • Compound Addition: Add 1 µL of the compound (diluted in 100% DMSO) to achieve a final concentration of 10 µM (1% final DMSO). Include a DMSO-only well as a negative control and a known ATP-competitive inhibitor (e.g., Staurosporine) as a positive control.

  • Thermal Cycling: Seal the plate, centrifuge at 1000 x g for 1 minute. Run the qPCR machine with a temperature gradient from 25°C to 95°C at a ramp rate of 1°C/minute, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Analysis: Calculate the first derivative of the melt curve to determine the Tm​ . A ΔTm​≥2.0∘C is typically considered a validated hit.

Secondary Screen: ADP-Glo™ Kinase Assay

Causality & Logic: To ensure the binding observed in DSF translates to functional inhibition, the ADP-Glo assay is employed. It is a universal, non-radioactive assay that measures the amount of ADP formed during the kinase reaction. Luminescence is directly proportional to kinase activity; thus, an effective 7-azaindole inhibitor will decrease the luminescent signal[4].

Step-by-Step Protocol:

  • Kinase Reaction: In a white 384-well plate, mix 2 µL of recombinant kinase with 1 µL of the 7-azaindole test compound (varying concentrations for IC50​ determination). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Initiation: Add 2 µL of a Substrate/ATP mix to initiate the reaction. The ATP concentration should ideally be set at the Km​ of the specific kinase to allow sensitive detection of competitive inhibitors.

  • Incubation: Seal and incubate the plate for 60 minutes at room temperature.

  • Depletion of Unreacted ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

  • Readout: Measure luminescence using a microplate reader. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Phenotypic Validation: SRB Cell Proliferation Assay

Causality & Logic: The Sulforhodamine B (SRB) assay evaluates the anti-proliferative effects of the compound on cancer cell lines[5]. SRB binds electrostatically to basic amino acid residues of proteins in TCA-fixed cells. It is preferred over MTT for 7-azaindole derivatives because it is independent of cellular metabolic fluctuations and provides a highly linear response to cell density.

Step-by-Step Protocol:

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7, HCT116) at 3,000-5,000 cells/well in a 96-well plate. Allow adherence overnight at 37°C, 5% CO2​ .

  • Treatment: Treat cells with serial dilutions of the 7-azaindole derivative for 72 hours.

  • Fixation: Gently add cold Trichloroacetic acid (TCA) to a final concentration of 10% (v/v). Incubate at 4°C for 1 hour. Wash plates 4 times with distilled water and air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plate 4 times with 1% acetic acid to remove unbound dye. Air dry completely.

  • Solubilization & Readout: Add 100 µL of 10 mM Tris base solution (pH 10.5) to solubilize the bound dye. Shake for 10 minutes. Measure absorbance at 515 nm[5].

Data Presentation: Comparative Kinase Inhibition

The versatility of the 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid scaffold has led to the development of several potent inhibitors across different kinase families. The table below summarizes quantitative IC50​ data for notable 7-azaindole derivatives derived from literature, demonstrating the scaffold's broad applicability.

Compound Class / DrugPrimary TargetTarget IC50​ (nM)Cellular Efficacy ( IC50​ )Reference Context
Vemurafenib B-RAF (V600E)31 nMMelanoma (A375): ~150 nMFirst FDA-approved 7-azaindole FBDD drug[1][2].
SY-5609 Analogues CDK7< 5 nMBreast Cancer (MCF-7): < 50 nMHighly selective noncovalent inhibitor[3].
Isoindolinone-Azaindoles PI3K γ 35 nMMacrophages (THP-1): 400 nMImmunomodulation and oncology targeting[4].
Generic 7-Azaoxindoles PI3K δ 1 nMLeukemia (MOLM-16): 16 nMEvaluated via SRB and Kinase generic protocols[5].

References

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: J-Stage (Chem Pharm Bull) URL:[Link]

  • Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7 Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors Source: ACS Publications (ACS Medicinal Chemistry Letters) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility for 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges with the aqueous formulation of 6-bromo-1H-pyrrolo[2,3-b]pyridine-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges with the aqueous formulation of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid .

Due to its unique structural topology, this azaindole derivative exhibits notoriously poor solubility in neutral aqueous media. This document synthesizes field-proven methodologies, physicochemical causality, and self-validating protocols to help you achieve stable, homogeneous solutions for both in vitro and in vivo applications.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why is 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid so insoluble in standard biological buffers (pH 7.4)? A: The insolubility is driven by three compounding physicochemical factors:

  • High Crystal Lattice Energy: The planar 7-azaindole (pyrrolo[2,3-b]pyridine) core promotes strong intermolecular π−π stacking in the solid state.

  • Hydrogen Bonding Networks: The carboxylic acid group at position 3 forms robust, intermolecular hydrogen-bonded dimers. Additionally, the pyrrole NH acts as a strong hydrogen bond donor.

  • Lipophilicity: The heavy bromine atom at position 6 significantly increases the molecule's partition coefficient (LogP), making the solvation penalty in water exceptionally high [3].

Q2: Should I adjust the pH to force dissolution? A: Yes. The molecule possesses a carboxylic acid moiety with an estimated pKa​ of 4.0–5.0. In neutral water, the equilibrium does not favor complete ionization due to the high lattice energy. By raising the pH to 8.0–9.0 using basic media (e.g., NaOH, Tris base, or Sodium Bicarbonate), you quantitatively deprotonate the carboxylic acid, forming a highly soluble carboxylate anion. Attempting to protonate the pyridine nitrogen (low pH) is generally less effective because the electron-withdrawing bromo group significantly lowers the basicity of the pyridine ring.

Q3: Can I use co-solvents like DMSO, and why does the compound "crash out" upon dilution? A: Similar bromo-indole carboxylic acids demonstrate excellent baseline solubility in polar aprotic solvents like DMSO and DMF [3]. However, when a DMSO stock is diluted into an aqueous buffer, the solvent polarity rapidly shifts. The hydrophobic bromo-azaindole cores rapidly aggregate to minimize contact with water, leading to micro-precipitation. To prevent this, the dilution must be performed at a high ratio (e.g., 1:8 or greater) [4], often requiring the synergistic addition of surfactants or complexing agents [1].

Part 2: Quantitative Data & Reagent Selection

To rationally design your solubilization matrix, consult the physicochemical drivers and recommended excipients below.

Table 1: Physicochemical Drivers of Insolubility
Structural FeatureChemical ConsequenceTargeted Solubilization Strategy
6-Bromo Substituent Increases lipophilicity (LogP); hydrophobic penalty in water.Encapsulation using hydrophobic cavity complexation (e.g., Cyclodextrins).
3-Carboxylic Acid Forms H-bonded dimers; increases crystal lattice energy.Salt formation via pH adjustment (pH > 8.0) to form carboxylate anions.
7-Azaindole Core Planar geometry promotes strong π−π stacking.Disruption of lattice using polar aprotic co-solvents (DMSO, DMF, DMAc).
Table 2: Recommended Solubilization Matrices
Matrix TypeRecommended ReagentsMax ConcentrationBest Suited For
Co-solvents Anhydrous DMSO, DMF< 1% (in vitro), < 10% (in vivo)Primary stock solutions; biochemical assays.
Complexing Agents HP- β -CD, Captisol10% - 20% (w/v)In vivo dosing; masking lipophilicity without altering pH.
Surfactants Tween-80, Cremophor EL0.05% - 2% (v/v)Preventing precipitation upon aqueous dilution.

Part 3: Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to downstream assays without performing the validation steps, as micro-precipitation can lead to false negatives in biological assays.

Protocol A: Two-Step Co-Solvent Dilution (For In Vitro Assays)

This method utilizes a polar aprotic solvent to break the crystal lattice, followed by rapid dispersion into a buffered aqueous system [4].

  • Stock Preparation: Weigh the required mass of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Dissolve in 100% anhydrous DMSO to achieve a 10 mM to 50 mM stock. Note: Moisture-contaminated DMSO will drastically reduce solubility; use fresh, anhydrous solvent.

  • Primary Solvation: Vortex vigorously for 2 minutes. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Aqueous Dilution: Pre-warm your target aqueous buffer (e.g., PBS pH 7.4) to 37°C. While vortexing the buffer vigorously, add the DMSO stock dropwise . Critical Causality: Never add the aqueous buffer to the DMSO stock, as the localized high concentration of water will cause immediate, irreversible crystallization.

  • Validation Check: Measure the optical density of the final solution at 600 nm ( OD600​ ) using a UV-Vis spectrophotometer.

    • Pass: OD600​ < 0.01 (True solution).

    • Fail: OD600​ > 0.05 (Colloidal aggregation). If failed, add 0.05% Tween-80 and re-sonicate.

Protocol B: Synergistic Cyclodextrin Complexation (For In Vivo Dosing)

Cyclodextrins (like HP- β -CD) provide a lipophilic nano-cavity that encapsulates the bromo-azaindole core while presenting a hydrophilic exterior to the aqueous bulk [1]. Combining this with a co-solvent creates a synergistic U-shaped solubility enhancement [2].

  • Excipient Preparation: Prepare a 20% (w/v) Hydroxypropyl- β -cyclodextrin (HP- β -CD) solution in sterile 0.9% saline.

  • pH Adjustment: Add 0.1 N NaOH dropwise to the excipient solution until the pH reaches 8.5.

  • API Addition: Add the compound powder directly to the basic cyclodextrin solution.

  • Equilibration: Stir continuously at 300 rpm for 12–24 hours at room temperature. The extended time is required for the host-guest inclusion complex to reach thermodynamic equilibrium.

  • Validation Check: Centrifuge the mixture at 10,000 x g for 10 minutes.

    • Pass: No visible pellet. The supernatant is clear.

    • Fail: Visible pellet. If failed, add 5% ethanol as a co-solvent to compensate for complexation limits [2], and stir for an additional 2 hours.

Part 4: Visualizing the Solubilization Workflow

Use the following decision tree to select the appropriate solubilization pathway based on your experimental endpoint.

Solubilization_Workflow Start Assess Downstream Application InVitro In Vitro Assays (Cell Culture/Biochem) Start->InVitro InVivo In Vivo Dosing (Animal Models) Start->InVivo Structural Structural Analysis (NMR/Crystallography) Start->Structural DMSO_Stock 1. Prepare 10-50 mM DMSO Stock InVitro->DMSO_Stock Cyclodextrin 1. Use 10-20% HP-β-CD in Saline InVivo->Cyclodextrin Deuterated 1. Use DMSO-d6 or DMF-d7 Structural->Deuterated Dilution 2. Dilute in Buffer (Max 0.1-1% DMSO) DMSO_Stock->Dilution Precipitation Precipitation Occurs? Dilution->Precipitation pH_Adjust 2. Adjust pH to 8.0-9.0 (NaOH/Bicarbonate) Cyclodextrin->pH_Adjust pH_Adjust->Precipitation Success Proceed to Experiment Deuterated->Success Add_Surfactant Add 0.05% Tween-80 or warm to 37°C Precipitation->Add_Surfactant Yes Precipitation->Success No Add_Surfactant->Success

Workflow for solubilizing 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid based on application.

References

  • Title: Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent Source: ResearchGate / Current Science URL: 1

  • Title: Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Source: NIH / PubMed Central URL: 2

  • Title: The Solubility Profile of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide Source: Benchchem URL: 3

  • Title: PRODUCT INFORMATION - Cayman Chemical: Indole-3-carboxylic acid Source: Cayman Chemical URL: 4

Sources

Optimization

Technical Support Center: Optimizing Purification of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Welcome to the technical support guide for the purification of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. Our goal is to provide a comprehensive resource that combines fundamental principles with practical, field-tested advice to help you overcome common challenges in obtaining this key synthetic intermediate in high purity.

Compound Profile & Purification Rationale

6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a substituted 7-azaindole, a heterocyclic scaffold of significant interest in drug discovery, particularly in the development of kinase inhibitors.[1] The purity of this intermediate is critical, as impurities can interfere with subsequent reactions, lead to downstream purification challenges, and impact the biological activity and safety profile of the final active pharmaceutical ingredient (API).

Recrystallization is the preferred method for purifying this compound on a laboratory and pilot scale. It is a robust, economical, and scalable technique that relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[2]

Table 1: Physicochemical Properties of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and Related Structures

PropertyValue / DescriptionRationale for Recrystallization
Molecular Formula C₈H₅BrN₂O₂The presence of N-H, C=O, and O-H groups allows for strong hydrogen bonding.
Molecular Weight 241.04 g/mol [3]A moderate molecular weight solid.
Appearance Typically an off-white to tan solid.Color may indicate the presence of high-molecular-weight, conjugated impurities.
Polarity HighThe pyrrolopyridine core, combined with the carboxylic acid moiety, makes the molecule highly polar. This dictates the use of polar solvents for recrystallization.[4][5]
Melting Point Not widely reported, but expected to be high (>200 °C)A high melting point reduces the risk of the compound "oiling out" in many common solvents.[4]
Common Impurities Starting materials, over-brominated species, regioisomers, and byproducts from preceding synthetic steps.[6]The goal of recrystallization is to select a solvent where these impurities are either highly soluble or completely insoluble at all temperatures.

Experimental Protocol: Recrystallization Workflow

This section provides a detailed, step-by-step procedure for the purification of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

G cluster_prep Preparation cluster_main Recrystallization Process cluster_result Outcome Crude Crude Product SolventScreen Solvent Screening Crude->SolventScreen Test Solubility Dissolve 1. Dissolution (Minimum Hot Solvent) SolventScreen->Dissolve Select Solvent HotFilter 2. Hot Filtration (Remove Insolubles) Dissolve->HotFilter If solids remain Cool 3. Slow Cooling (Crystal Formation) Dissolve->Cool No solids HotFilter->Cool VacuumFilter 4. Vacuum Filtration (Isolate Crystals) Cool->VacuumFilter Wash 5. Washing (Ice-Cold Solvent) VacuumFilter->Wash Dry 6. Drying (Remove Residual Solvent) Wash->Dry Pure Pure Crystals Dry->Pure

Caption: General workflow for recrystallization.

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[2] For this polar compound, consider polar protic solvents like ethanol, methanol, or water, or polar aprotic solvents like acetone or ethyl acetate. A solvent mixture (e.g., ethanol/water) may also be effective.[4][5] Perform small-scale solubility tests to identify the optimal solvent or solvent pair.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small volume of the selected solvent and heat the mixture to a gentle boil with stirring. Continue to add the hot solvent in small portions until the solid is just completely dissolved. Using the minimum amount of hot solvent is crucial for maximizing yield.[7]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes. The charcoal will adsorb colored, high-molecular-weight impurities.

  • Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. This must be done quickly to prevent premature crystallization in the funnel. Use a pre-heated funnel and fluted filter paper.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[7]

  • Drying: Dry the purified crystals under vacuum, in a desiccator, or in a vacuum oven at a temperature well below the solvent's boiling point to remove all residual solvent.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the recrystallization process in a question-and-answer format.

G Start Problem Encountered P1 No Crystals Form Start->P1 P2 Compound 'Oils Out' Start->P2 P3 Yield is Very Low Start->P3 P4 Product Still Impure Start->P4 C1a Too much solvent used? P1->C1a C1b Supersaturated solution? P1->C1b C2a Solvent BP > Compound MP? P2->C2a C2b Solution too concentrated? P2->C2b C3a Too much solvent? P3->C3a C3b Premature crystallization? P3->C3b C4a Poor solvent choice? P4->C4a C4b Cooling too rapid? P4->C4b S1a Boil off excess solvent and re-cool. C1a->S1a Solution S1b 1. Scratch flask interior. 2. Add a seed crystal. C1b->S1b Solution S2a Select a lower-boiling solvent. C2a->S2a Solution S2b Re-heat, add more solvent, and re-cool slowly. C2b->S2b Solution S3a Concentrate mother liquor for a second crop. C3a->S3a Solution S3b Ensure filtration apparatus is pre-heated. C3b->S3b Solution S4a Re-screen for a solvent that rejects the impurity. C4a->S4a Solution S4b Insulate flask to ensure slow cooling. C4b->S4b Solution

Caption: Decision tree for troubleshooting recrystallization.

Question: My solution has cooled, but no crystals have formed. What should I do?

Answer: This is a common issue, often caused by either using too much solvent or the formation of a supersaturated solution.[8]

  • Diagnosis 1: Too much solvent. If the solution is clear and you suspect an excess of solvent was used, gently heat the solution to boil off a portion of the solvent, thereby increasing the solute concentration.[8][9] Allow the more concentrated solution to cool slowly again.

  • Diagnosis 2: Supersaturation. If the solution is saturated but reluctant to crystallize, you need to induce nucleation. Try scratching the inside surface of the flask with a glass rod just below the solvent line.[7] The microscopic scratches provide a surface for crystals to begin forming. Alternatively, add a tiny "seed crystal" from your crude material to initiate crystallization.[7]

Question: Instead of crystals, an oil has separated from the solution. How can I fix this?

Answer: "Oiling out" occurs when the solute's melting point is lower than the temperature at which the solution becomes saturated.[4] The solute melts in the hot solvent and separates as a liquid upon cooling.

  • Solution 1: Re-dissolve and Dilute. Reheat the mixture until the oil fully dissolves. Add a small amount of additional hot solvent to lower the saturation temperature. Allow this slightly more dilute solution to cool slowly.[9]

  • Solution 2: Change Solvents. The fundamental cause may be that the solvent's boiling point is too high. Select a new solvent with a lower boiling point and repeat the recrystallization.[9]

  • Solution 3: Lower the Cooling Temperature. Sometimes, inducing crystallization at a much lower temperature (e.g., in a dry ice/acetone bath) after initial cooling can help, but this may trap impurities.[10]

Question: My final yield of pure crystals is very low. What went wrong?

Answer: A low yield is typically a result of procedural losses.

  • Possible Cause 1: Excess Solvent. As mentioned, using more than the minimum amount of hot solvent to dissolve the crude product is the most common cause of low yield, as a significant amount of product will remain in the mother liquor.[7][8]

  • Possible Cause 2: Premature Crystallization. If the product crystallizes in the funnel during hot filtration, this will result in a significant loss. Ensure your funnel is adequately pre-heated.[10]

  • Possible Cause 3: Inappropriate Washing. Washing the collected crystals with solvent that is not ice-cold, or using too large a volume of wash solvent, will dissolve some of your purified product.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best single solvent for recrystallizing 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid?

A1: There is no universal "best" solvent, as it depends on the specific impurity profile of your crude material. However, given the compound's polar and hydrogen-bonding nature, polar protic solvents are excellent starting points. Ethanol often works well for aromatic carboxylic acids. A mixed solvent system, such as ethanol/water or dioxane/water, can be highly effective.[5] In this system, you dissolve the compound in the "good" solvent (ethanol) and slowly add the "poor" solvent (water) at an elevated temperature until the solution becomes slightly turbid, then clarify with a drop of the good solvent before cooling.[4]

Q2: How do I know if my product is pure after one recrystallization?

A2: Purity should be assessed using analytical techniques. The most common methods are:

  • Melting Point: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

  • Chromatography (TLC, HPLC): Thin-Layer Chromatography can give a quick qualitative assessment. High-Performance Liquid Chromatography (HPLC) provides quantitative data on purity. For this compound, a C18 reverse-phase column with a mobile phase of acetonitrile/water with a TFA or formic acid modifier would be a good starting point.

  • NMR Spectroscopy: ¹H NMR spectroscopy can detect proton-containing impurities.

Q3: Can I use column chromatography instead of recrystallization?

A3: Yes, column chromatography is a powerful purification technique, especially for separating compounds with similar solubility profiles.[2] For this polar compound, silica gel chromatography could be effective. However, it is often less scalable, more time-consuming, and requires larger volumes of solvent compared to recrystallization. Often, a multi-step purification is optimal: a rapid filtration or "plug" of silica to remove gross impurities, followed by a final recrystallization to achieve high crystalline purity.[11]

References

  • Department of Chemistry, University of Calgary. (n.d.). Crystallization. Retrieved from University of Calgary Chemistry LibreTexts.
  • Nichols, L. (2021).
  • BenchChem. (2025). Technical Support Center: Crystallization of Organometallic Carboxylic Acids. BenchChem.
  • ChemicalBook. (n.d.). 6-bromo-1h-pyrrolo[2,3-b]pyridine.
  • University of Wisconsin-Madison. (n.d.). Recrystallization.
  • Sigma-Aldrich. (n.d.). 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.
  • University of Toronto. (n.d.). Experiment 2: Recrystallization.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1988). Solvent selection for recrystallization: An undergraduate organic experiment.
  • BenchChem. (2025).
  • University of California, Los Angeles. (n.d.). Crystallization Solvents.
  • ChemicalBook. (2026). 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Bartoli, G., et al. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 67(7), 2581–2587.
  • University of Sydney. (n.d.). RECRYSTALLISATION.
  • LibreTexts. (2022). 3.6F: Troubleshooting.
  • BenchChem. (2025).
  • Kyoto University. (2021). How to Operate Hot Filtration & Recrystallization.
  • López-Duarte, I., et al. (2016). Synthesis and photophysical studies of novel azaindole derivatives in solution and self-assembled crystals. Dyes and Pigments, 134, 323-333.
  • PubChem. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.
  • Datta, R. (1991). U.S. Patent No. 5,034,105. U.S.
  • Reddy, T. J., et al. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 19(8), 1089–1092.
  • Lee, K., & Lee, Y. (2003). U.S. Patent No. 7,307,188. U.S.
  • NextSDS. (n.d.). 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
  • Al-Tel, T. H. (2010). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.). 6-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • ChemScene. (n.d.). 6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.
  • Pharmaffiliates. (n.d.). 6-Bromo-1H-pyrrolo[2,3-b]pyridine (BSC).
  • Sigma-Aldrich. (n.d.). 6-Bromo-1H-pyrrolo[3,2-b]pyridine AldrichCPR.
  • NextSDS. (n.d.). 6-BroMo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.
  • ChemicalBook. (n.d.). 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE(143468-13-7) 1H NMR.
  • NextSDS. (n.d.). 3-BROMO-1H-PYRROLO[2,3-B]PYRIDINE-6-CARBOXYLIC ACID.
  • Pharmaffiliates. (n.d.). CAS No : 143468-13-7 | Product Name : 6-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molecules, 29(12), 2899.
  • Wang, X., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(28), 16457-16472.

Sources

Troubleshooting

Technical Support Center: HPLC Purity Analysis of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Welcome to the technical support center for the HPLC analysis of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine purity analysis. Here, we move beyond generic advice to offer scientifically grounded explanations and actionable protocols.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

Q1: What are the key structural features of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid that influence its chromatographic behavior?

A1: The molecule possesses several key features that dictate its behavior in reversed-phase HPLC:

  • Aromatic Rings (Pyrrolopyridine): The fused heterocyclic ring system is largely non-polar and interacts with the C18 stationary phase.

  • Carboxylic Acid Group (-COOH): This is a polar, acidic functional group. Its ionization state is highly dependent on the mobile phase pH.

  • Pyridine Nitrogen: The nitrogen in the pyridine ring is basic and can be protonated at low pH.[1]

  • Pyrrole Nitrogen: The nitrogen in the pyrrole ring is generally considered non-basic.[1]

  • Bromine Atom: The bromine substituent adds to the overall hydrophobicity of the molecule.

Understanding these features is crucial for selecting the appropriate mobile phase and column chemistry.

Q2: Why am I seeing significant peak tailing with this compound?

A2: Peak tailing for a compound like this is often due to secondary interactions with the stationary phase.[2] The primary cause is typically the interaction of the basic pyridine nitrogen with residual acidic silanol groups (Si-OH) on the surface of silica-based columns.[2] These interactions can lead to a portion of the analyte being retained longer, resulting in an asymmetrical peak shape.[2]

Q3: What is a good starting point for mobile phase selection?

A3: For reversed-phase HPLC, a common starting point is a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH).[3][4] Given the polar nature of the carboxylic acid, a buffered aqueous phase is essential to control its ionization and ensure reproducible retention times. A good initial approach would be a gradient elution starting with a higher aqueous percentage.

Q4: Should I use Acetonitrile or Methanol as the organic modifier?

A4: Both are common choices. Acetonitrile generally has a lower viscosity, which can lead to lower backpressure.[5] Methanol, on the other hand, can sometimes offer different selectivity for closely eluting impurities. It is often beneficial to screen both during method development to determine which provides the best resolution for your specific sample.[6]

Q5: How do I ensure the method is suitable for its intended purpose?

A5: Method validation is crucial. This process demonstrates that the analytical method is reliable for its intended application.[7][8] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8][9][10][11]

II. Troubleshooting Guide: From Peak Shape to Baseline Issues

This section provides a systematic approach to identifying and resolving common problems encountered during the HPLC analysis of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

Problem 1: Poor Peak Shape (Tailing, Fronting, Splitting)

Poor peak shape is a frequent issue that can compromise resolution and accurate integration.[12]

  • Potential Cause 1: Secondary Silanol Interactions. As mentioned in the FAQs, the basic pyridine nitrogen can interact with acidic silanols on the column packing.[2]

    • Solution:

      • Lower Mobile Phase pH: Adjust the aqueous mobile phase pH to between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate). At low pH, the silanol groups are protonated (Si-OH), minimizing their interaction with the protonated pyridine moiety.[2][13]

      • Use an End-Capped Column: Modern, high-purity silica columns with extensive end-capping are designed to minimize exposed silanols.

      • Consider a Phenyl Column: Phenyl stationary phases can offer alternative selectivity for aromatic compounds and may reduce silanol interactions.[14]

  • Potential Cause 2: Column Overload. Injecting too much sample can lead to peak distortion.[12][15]

    • Solution: Prepare a dilution series of your sample and inject them. If the peak shape improves at lower concentrations, you are likely overloading the column. Reduce the injection volume or sample concentration.

  • Potential Cause 3: Injection Solvent Mismatch. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[12]

    • Solution: Ideally, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.

  • Potential Cause 1: Column Overload. Similar to peak tailing, injecting too much sample can also cause fronting.[12][16]

    • Solution: As with tailing, reduce the sample concentration or injection volume.

  • Potential Cause 2: Column Degradation. A void at the head of the column can lead to peak fronting.[17]

    • Solution: Inspect the column for any visible signs of a void. If suspected, reversing and flushing the column (if the manufacturer allows) may temporarily help, but column replacement is often necessary.

  • Potential Cause 1: Partially Blocked Column Frit. Particulate matter from the sample or mobile phase can clog the inlet frit, causing the sample to be unevenly distributed onto the column.[17]

    • Solution:

      • Filter all samples and mobile phases before use.

      • Use a guard column to protect the analytical column.

      • If a blockage is suspected, try back-flushing the column (check manufacturer's instructions). If this doesn't resolve the issue, the frit may need to be replaced, or the entire column.

  • Potential Cause 2: Injection Solvent Incompatibility. Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate in the flow path, leading to split peaks.[12]

    • Solution: Ensure your sample solvent is fully miscible with the mobile phase.

Problem 2: Unstable Retention Times

Shifting retention times can indicate issues with the mobile phase, column, or pump.[18]

  • Potential Cause 1: Inadequate Column Equilibration. The column needs to be fully equilibrated with the mobile phase before analysis, especially when changing mobile phases.

    • Solution: Flush the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

  • Potential Cause 2: Mobile Phase Preparation Issues. Inconsistent mobile phase composition will lead to retention time drift.[18]

    • Solution:

      • Prepare fresh mobile phase daily.

      • Accurately measure all components.

      • Ensure the mobile phase is thoroughly mixed and degassed.

  • Potential Cause 3: Pump Malfunction. Leaks or faulty check valves in the pump can cause inconsistent flow rates.[18]

    • Solution: Check for any visible leaks in the system. Perform a pump pressure test and listen for any unusual noises. If a pump issue is suspected, consult your instrument's user manual for troubleshooting steps or contact a service engineer.

Problem 3: Baseline Noise or Drift

A noisy or drifting baseline can interfere with the detection and quantification of low-level impurities.[19]

  • Potential Cause 1: Air Bubbles in the System. Air bubbles passing through the detector cell will cause sharp spikes in the baseline.[19]

    • Solution:

      • Degas the mobile phase using an in-line degasser, sonication, or vacuum filtration.

      • Purge the pump to remove any trapped air bubbles.

  • Potential Cause 2: Contaminated Mobile Phase or Detector Cell. Impurities in the mobile phase or a dirty detector flow cell can cause a noisy or drifting baseline.[19][20]

    • Solution:

      • Use high-purity, HPLC-grade solvents and reagents.

      • Flush the system with a strong solvent (e.g., isopropanol) to remove contaminants.

      • If the problem persists, the detector cell may need to be cleaned according to the manufacturer's instructions.

  • Potential Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect the refractive index of the mobile phase, leading to baseline drift, especially with UV detectors.[19]

    • Solution: Use a column oven to maintain a constant temperature for the column and ensure the mobile phase has equilibrated to the lab's temperature.

III. Recommended Experimental Protocol

This section provides a starting point for developing a robust HPLC method for the purity analysis of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

Initial Method Parameters
ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmA standard reversed-phase column suitable for a wide range of compounds. The smaller particle size provides higher efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to control the ionization of the carboxylic acid and pyridine nitrogen, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 5% to 95% B over 10 minutesA broad gradient is a good starting point to elute all potential impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 °CProvides better reproducibility than ambient temperature.
Detection UV at 254 nm and 280 nm254 nm is a common wavelength for aromatic compounds. 280 nm may provide better sensitivity depending on the chromophore.
Injection Volume 2 µLA small injection volume helps to prevent column overload.
Sample Preparation Dissolve in 50:50 Acetonitrile:WaterA solvent mixture that is compatible with the mobile phase and likely to solubilize the analyte and potential impurities.
Method Validation Workflow

Method validation should be performed in accordance with ICH guidelines.[8][10][11]

Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) Dev Initial Method Development Opt Method Optimization Dev->Opt Refine Parameters Spec Specificity Opt->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob

Caption: A typical workflow for HPLC method validation.

IV. Visual Troubleshooting Guide

This section provides a visual guide to troubleshooting common HPLC problems.

Caption: A flowchart for troubleshooting common HPLC issues.

V. References

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 6(5), 459-464.

  • Patel, D., Patel, V., & Patel, K. (2018). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 8(4), 219-226.

  • Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]

  • Pesek, J. J., & Matyska, M. T. (2026, March 18). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

  • BenchChem. (2025, December). Technical Support Center: Chromatography of Pyridine Compounds.

  • de-Campos, B. R., de-Barros, A. L. B., & de-Oliveira, M. C. (2019). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Journal of Medical and Biological Engineering, 39(5), 735-744.

  • Kumar, R., & Singh, R. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.

  • Russo, M., et al. (2013). A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils. Natural Product Research, 27(2), 117-122.

  • International Council for Harmonisation. (2022, March 24). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2).

  • Universal Lab. (2024, July 31). The 10 Most Common HPLC Problems and Solutions!. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.

  • Moravek, Inc. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

  • Reddit. (2024, October 3). HPLC trace for proof of purity. r/Chempros.

  • Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.

  • Wang, Y., et al. (2020). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Scientific Reports, 10, 1368.

  • Chemspace. (n.d.). 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Retrieved from [Link]

  • NextSDS. (n.d.). 6-BroMo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. Retrieved from [Link]

  • Larsson, A. M., et al. (2017). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 60(5), 1782-1799.

  • Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

  • Pharmaffiliates. (n.d.). 6-Bromo-1H-pyrrolo[2,3-b]pyridine (BSC). Retrieved from [Link]

  • Kumar, A., et al. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Journal of the Serbian Chemical Society, 81(5), 539-551.

Sources

Optimization

overcoming steric hindrance in 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatization

Welcome to the Technical Support Center for the derivatization of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (6-bromo-7-azaindole-3-carboxylic acid). This scaffold is highly valued in drug discovery, particularl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the derivatization of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (6-bromo-7-azaindole-3-carboxylic acid). This scaffold is highly valued in drug discovery, particularly for kinase inhibitors, due to its ability to form critical hydrogen bonds within ATP-binding pockets[1].

However, functionalizing this molecule—specifically via C3-amide coupling and C6-cross-coupling—presents significant challenges. The rigid bicyclic core, the electron-withdrawing nature of the pyridine ring, and the steric bulk of the C6-bromine atom frequently result in sluggish kinetics, catalyst poisoning, and low yields[2].

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you overcome these steric and electronic hurdles.

Strategic Derivatization Workflow

Before attempting direct derivatization, it is critical to understand the sequence of operations. The free N1-H of the 7-azaindole core is a major liability; it can consume coupling reagents during amide formation and coordinate to palladium, poisoning catalysts during cross-coupling[3].

Workflow Start 6-Bromo-7-azaindole- 3-carboxylic acid Protect Step 1: N1-Protection (SEM-Cl or Boc2O) Start->Protect Amide Step 2: C3 Amide Coupling (HATU or TFFH) Protect->Amide Cross Step 3: C6 Cross-Coupling (Suzuki/Buchwald) Amide->Cross Deprotect Step 4: Deprotection (TFA or TBAF) Cross->Deprotect End Final Target Molecule Deprotect->End

Logical workflow for dual-site derivatization of 6-bromo-7-azaindole-3-carboxylic acid.

Troubleshooting C3-Amide Coupling

Q1: I am trying to couple a bulky primary amine (e.g., tert-butylamine) to the C3-carboxylic acid using EDC/HOBt, but I am recovering unreacted starting material. Why?

A1: EDC/HOBt is insufficient for this transformation. The C3-carboxylic acid is electronically deactivated by the electron-withdrawing 7-azaindole core. When combined with the steric hindrance of a bulky amine, the standard HOBt-activated ester is not electrophilic enough to drive the reaction forward[4].

Solution: Switch to a highly reactive uronium-based reagent like HATU or COMU . These reagents form an highly reactive OAt (7-aza-1-hydroxybenzotriazole) ester. The adjacent nitrogen in the OAt leaving group provides a neighboring-group effect, accelerating the aminolysis step even in sterically congested environments[4].

Q2: Even with HATU, my yields with highly substituted anilines are below 30%. What is the next step?

A2: If HATU fails, the steric clash is too severe for a standard activated ester. You must switch to an acyl fluoride intermediate. Acyl fluorides are exceptionally small and highly electrophilic, allowing them to bypass the steric bulk that blocks larger activated esters. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can generate the acyl fluoride in situ[5].

AmideTroubleshooting A Low Amide Yield B Check N1 Status A->B C Unprotected: Side reactions B->C If N1-H D Protected: Steric Clash B->D If N1-SEM/Boc E Switch to HATU/COMU D->E Moderate Hindrance F Use Acyl Fluoride (TFFH) D->F Severe Hindrance

Troubleshooting logic for overcoming steric hindrance during C3 amide coupling.

Protocol 1: Self-Validating HATU-Mediated Hindered Amide Coupling

This protocol assumes the N1 position is already protected (e.g., with a SEM group)[1].

  • Solvation: Dissolve the N1-protected 6-bromo-7-azaindole-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add HATU (1.2 equiv) followed by DIPEA (3.0 equiv).

    • Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack the uronium salt of HATU.

    • Validation Checkpoint 1: The solution will transition from clear to a distinct yellow/orange color within 2–5 minutes, confirming the formation of the active OAt ester. Do not proceed until this color change is observed.

  • Coupling: Add the sterically hindered amine (1.5 equiv) dropwise. Stir at room temperature for 4–12 hours.

  • Monitoring: Quench a 5 µL aliquot in 100 µL of Acetonitrile/Water and analyze via LC-MS.

    • Validation Checkpoint 2: You should observe the disappearance of the OAt ester mass and the appearance of the product mass. If the OAt ester persists but no product forms, the amine is too hindered; pivot to the TFFH acyl fluoride method.

Troubleshooting C6-Cross-Coupling

Q3: I am attempting a Buchwald-Hartwig amination at the C6-bromide using Pd(dppf)Cl₂, but I only observe protodehalogenation (loss of bromine) and unreacted starting material.

A3: The C6 position of the 7-azaindole is notoriously difficult to cross-couple due to the adjacent N7 pyridine nitrogen, which can coordinate to the palladium center and alter its geometry. Furthermore, standard bidentate ligands like dppf lack the steric bulk required to force the challenging reductive elimination step when coupling bulky amines[3]. The stalled Pd(II) intermediate instead undergoes protodehalogenation.

Solution: Utilize a bulky, electron-rich monophosphine ligand from the Buchwald dialkylbiaryl phosphine family. RuPhos or XPhos are specifically designed to overcome this. Their massive steric profile physically forces the palladium center to undergo reductive elimination, ejecting the product before side reactions can occur[3].

Protocol 2: Self-Validating Buchwald-Hartwig Amination (C6 Position)
  • Preparation: In a flame-dried Schlenk tube, combine the N1-protected, C3-amide derivatized 6-bromo-7-azaindole (1.0 equiv), the bulky secondary amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add RuPhos Pd G3 precatalyst (5 mol%).

    • Causality: The G3 precatalyst ensures the rapid, quantitative generation of the active monoligated L-Pd(0) species at room temperature, bypassing the need for high-temperature reduction steps that often lead to catalyst degradation.

  • Solvation & Degassing: Add anhydrous, degassed 1,4-Dioxane (0.1 M). Sparge the mixture with Argon for 10 minutes.

    • Validation Checkpoint 1: Oxygen is fatal to Pd(0). Ensure the solution transitions to a homogeneous, dark red/brown color upon heating, indicating active catalyst cycling.

  • Reaction: Seal the tube and heat to 90 °C for 8 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.

Quantitative Data: Reagent & Catalyst Selection Guide

To streamline your optimization process, refer to the following synthesized data comparing coupling reagents and catalysts for this specific scaffold.

Reagent / CatalystTarget ReactionSteric ToleranceTypical YieldMechanistic Advantage / Notes
EDC / HOBt C3 Amide CouplingLow< 20%Insufficient electrophilicity for the deactivated azaindole core.
HATU / DIPEA C3 Amide CouplingHigh75–90%Neighboring group effect from OAt accelerates aminolysis[4].
TFFH / DIPEA C3 Amide CouplingVery High60–85%Generates ultra-small acyl fluoride; best for extreme hindrance[5].
Pd(dppf)Cl₂ C6 Cross-CouplingLow< 30%Prone to N7-coordination and protodehalogenation side reactions.
RuPhos Pd G3 C6 Cross-CouplingHigh80–95%Bulky ligand forces reductive elimination; G3 ensures rapid Pd(0) generation[3].

References

  • Beilstein Journal of Organic Chemistry. "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols." Beilstein J. Org. Chem., 2012.[Link]

  • Journal of Medicinal Chemistry. "Trisubstituted Imidazoles with a Rigidized Hinge Binding Motif Act As Single Digit nM Inhibitors of Clinically Relevant EGFR Mutants." ACS Publications, 2017.[Link]

Sources

Troubleshooting

shelf-life and storage stability of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Here, we address common questions and conce...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Here, we address common questions and concerns regarding its shelf-life, storage stability, and handling to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

1. What are the ideal storage conditions for 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid?

To ensure the long-term stability of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, it is crucial to store it under controlled conditions. While specific shelf-life studies for this exact molecule are not extensively published, data from structurally related azaindole and brominated heterocyclic compounds provide a strong basis for best practices.

The primary recommendation is to store the compound in a tightly sealed container, in a dry, dark place under an inert atmosphere (e.g., argon or nitrogen).[1] Many suppliers recommend storage at room temperature.[1] For enhanced long-term stability, particularly if the compound will be stored for an extended period, refrigeration (2-8°C) in a sealed, dry environment is also a viable option.[2]

Key takeaway: The main factors to control are exposure to moisture, air, and light, which can promote degradation.[3]

ParameterRecommended ConditionRationale
Temperature Room temperature or 2-8°CMinimizes degradation kinetics.
Atmosphere Inert gas (Argon, Nitrogen)Prevents oxidation of the pyrrole and pyridine rings.[4]
Light Amber vial or dark locationProtects against light-induced degradation.[3]
Moisture Tightly sealed container with desiccantPrevents hydrolysis.[3]

2. What is the expected shelf-life of this compound?

The shelf-life of a chemical is the period during which it is expected to remain within its quality specifications when stored under recommended conditions.[5] For many solid organic compounds like 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a shelf-life of around two years can be anticipated when stored properly.[5]

However, this is a general guideline. The actual shelf-life can be influenced by the purity of the initial material and the stringency of the storage conditions. It is always best to refer to the supplier's Certificate of Analysis (CoA) for a specific retest date.[5] A retest date indicates when the material should be re-analyzed to ensure it still meets the required specifications.[5]

3. What are the visible signs of degradation?

Visual inspection can sometimes provide clues about the degradation of the compound. Signs of potential degradation include:

  • Change in color: A noticeable change from its original color (typically a white or off-white solid) may indicate the formation of impurities.

  • Clumping or caking: This can suggest moisture absorption.

  • Change in solubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble can be a sign of impurity formation or polymerization.

If you observe any of these changes, it is highly recommended to perform an analytical assessment of the compound's purity before use.

4. What are the likely degradation pathways?

Based on the structure of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, several potential degradation pathways can be inferred:

  • Oxidation: The electron-rich pyrrole and pyridine rings are susceptible to oxidation, which can lead to the formation of N-oxides and other oxidized species.[4] This is accelerated by exposure to air and light.

  • Hydrolysis: While generally stable, the carboxylic acid group can potentially react with other molecules, and the overall stability in aqueous solutions, especially at non-neutral pH, could be a concern, potentially leading to decarboxylation under certain conditions. Studies on related pyrrolopyridine derivatives have shown ring cleavage under strongly acidic or alkaline conditions.[6]

  • Photodegradation: Aromatic and heterocyclic compounds can be sensitive to UV and visible light, leading to complex degradation pathways.

Potential Degradation Pathways cluster_degradation Degradation Products 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Oxidized Species (N-oxides) Oxidized Species (N-oxides) 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid->Oxidized Species (N-oxides) Air (O2), Light Hydrolysis/Ring-Opened Products Hydrolysis/Ring-Opened Products 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid->Hydrolysis/Ring-Opened Products Moisture (H2O), Extreme pH Photodegradation Products Photodegradation Products 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid->Photodegradation Products UV/Visible Light Purity Assessment Workflow start Start: Suspect Impurity prep Prepare Sample for NMR (Dissolve in deuterated solvent) start->prep acquire Acquire ¹H NMR Spectrum prep->acquire process Process Spectrum (Phase, Baseline, Integrate) acquire->process compare Compare to Reference Spectrum process->compare match Spectrum Matches Reference (Compound is pure) compare->match Yes no_match New Peaks or Integration Errors (Compound is impure) compare->no_match No end_good Proceed with Experiment match->end_good end_bad Purify or Discard no_match->end_bad

Caption: Workflow for assessing compound purity via ¹H NMR.

References

  • Jubilant Ingrevia Limited.
  • Loba Chemie. 7-AZAINDOLE 98% FOR SYNTHESIS MSDS. Published April 27, 2016.
  • Bojanov, V. I., & Dnepropetrovsk National State University. (2001). Stability of the Furan Ring During Bromination. Chemistry of Heterocyclic Compounds.
  • ResearchGate. Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide-Bromate Couple in an Aqueous Medium | Request PDF.
  • Fisher Scientific. (2009).
  • ChemScene. 6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.
  • Sigma-Aldrich. 6-Bromo-1H-pyrrolo[3,2-b]pyridine AldrichCPR.
  • ACS Publications. (2011).
  • Sigma-Aldrich. 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid.
  • Muszalska, I. (n.d.). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)
  • ACS Publications. (2013).
  • Sigma-Aldrich. 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.
  • ChemicalBook. (2026). 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE | 143468-13-7.
  • MilliporeSigma. 6-Bromo-1H-pyrrolo[2,3-b]pyridine | 143468-13-7.
  • BLD Pharmatech.
  • Sigma-Aldrich. 6-bromo-1H-pyrrolo[2,3-b]pyridine.
  • National Center for Biotechnology Information. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities.
  • ChemicalBook. 6-bromo-1h-pyrrolo[2,3-b]pyridine(143468-13-7) 1 h nmr.
  • ResearchGate. Sustainable bromination of organic compounds: A critical review.
  • Ambeed.com. 143468-13-7 | 6-Bromo-1H-pyrrolo[2,3-b]pyridine | Bromides.
  • National Center for Biotechnology Information. The Azaindole Framework in the Design of Kinase Inhibitors.
  • NextSDS. 6-BroMo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.
  • PharmaBlock. Azaindoles in Medicinal Chemistry.
  • PYG Lifesciences. (2025). How to Determine Shelf Life of Bromo-OTBN.
  • NextSDS. 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-broMo-.
  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • National Center for Biotechnology Information. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlap in 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with complex azaindole derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with complex azaindole derivatives.

The molecule 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid presents unique spectroscopic challenges. The highly deshielded environment of the fused pyrrolo-pyridine core, combined with the electron-withdrawing effects of the 6-bromo and 3-carboxylic acid groups, severely compresses the chemical shift dispersion in the aromatic region. Furthermore, the presence of two distinct exchangeable protons (NH and COOH) complicates the downfield spectrum. This guide provides field-proven, self-validating methodologies to resolve these overlaps.

Part 1: Quantitative Spectral Baseline & Overlap Risks

Before troubleshooting, it is critical to establish the baseline spectral profile of the molecule in standard conditions (DMSO- d6​ , 298 K, 400 MHz).

Proton PositionExpected Shift (ppm)Multiplicity & CouplingPrimary Overlap RiskRecommended Resolution Technique
1-NH (Pyrrole) 12.5 – 13.0Broad SingletOverlaps with 3-COOHVariable Temperature (VT) NMR
3-COOH 12.5 – 13.5Broad SingletOverlaps with 1-NHVT-NMR or Solvent Titration
C2-H 8.1 – 8.4SingletOverlaps with C4-H2D HSQC/HMBC Overlay
C4-H 8.0 – 8.3Doublet ( J≈8 Hz)Overlaps with C2-HPure Shift NMR (PSYCHE)
C5-H 7.5 – 7.8Doublet ( J≈8 Hz)Trace aromatic impurities1D Selective TOCSY
Part 2: Diagnostic Workflow

Use the following logical matrix to determine the correct analytical approach based on the specific overlap issue you are observing.

NMR_Workflow Start Identify Overlap in 1D 1H NMR Spectrum Type Determine Overlapping Proton Types Start->Type Aromatic Aromatic Region (C2-H, C4-H, C5-H) Type->Aromatic 7.5 - 8.5 ppm Exchangeable Exchangeable Protons (NH, COOH) Type->Exchangeable 12.0 - 14.0 ppm TwoD 2D HSQC/HMBC Overlay Aromatic->TwoD Structural Elucidation PureShift Pure Shift NMR (PSYCHE) Aromatic->PureShift qNMR / Integration VTNMR Variable Temperature (VT) NMR Exchangeable->VTNMR Alter Exchange Rate Resolved Signals Resolved & Assigned TwoD->Resolved PureShift->Resolved VTNMR->Resolved

Decision matrix for resolving 1H NMR peak overlaps in azaindole derivatives.

Part 3: Frequently Asked Questions (Troubleshooting)

Q1: Why do the C2-H and C4-H signals overlap so heavily in DMSO- d6​ , and how do I definitively assign them?

  • The Causality: Both protons exist in highly deshielded microenvironments. C2-H is flanked by the pyrrole nitrogen and the electron-withdrawing 3-carboxylic acid. C4-H is deshielded by the fused pyrrole ring and the inductive pull of the 6-bromo substitution. In highly polar solvents like DMSO- d6​ , their resonance frequencies converge around 8.1–8.3 ppm.

  • The Solution: Utilize a 2D HSQC and HMBC overlay[1]. While their 1 H shifts overlap, their directly attached 13 C shifts differ significantly (C2 is typically ~130-135 ppm; C4 is ~115-120 ppm). By overlaying the spectra, you can use the HMBC long-range correlations (e.g., C4-H coupling to C6 and C7a) to unambiguously differentiate the overlapping HSQC cross-peaks.

Q2: My spectrum shows a single, massive hump around 13 ppm instead of distinct NH and COOH peaks. Is my compound degraded?

  • The Causality: Your compound is likely intact. This is a classic manifestation of intermediate chemical exchange. Both the pyrrole NH and the carboxylic acid OH undergo rapid intermolecular proton exchange with each other and with trace water in the solvent. At room temperature, the exchange rate is comparable to the NMR timescale, causing the signals to coalesce into a single, broadened peak.

  • The Solution: Lower the temperature using Variable Temperature (VT) NMR. Decreasing the thermal energy slows the proton transfer rate, shifting the system into a "slow exchange" regime, which will resolve the hump into two distinct singlets.

Q3: I need to perform quantitative NMR (qNMR) for purity analysis, but the C4-H doublet overlaps with the C2-H singlet. 2D cross-peak integration is too inaccurate. What is the best approach?

  • The Causality: Standard 1D integration fails here because the area under the curve includes contributions from both protons. 2D NMR (like HSQC) resolves the peaks, but variations in JCH​ coupling efficiencies and T2​ relaxation times make 2D integration highly unreliable for strict qNMR[2].

  • The Solution: Implement Pure Shift NMR (e.g., PSYCHE)[3]. This technique uses low flip-angle swept-frequency pulses to decouple homonuclear spins, collapsing the C4-H doublet into a sharp singlet. This artificially narrows the spectral footprint, allowing for baseline resolution between C2-H and C4-H, enabling highly accurate 1D integration[4].

Part 4: Validated Experimental Protocols
Protocol A: 2D HSQC/HMBC Overlay for Aromatic Resolution

Objective: Unambiguous structural assignment of overlapping C2-H and C4-H signals.

  • Preparation: Prepare a 15-20 mg/mL solution of the compound in 0.6 mL DMSO- d6​ .

  • Acquisition (HSQC): Run a multiplicity-edited 1 H- 13 C HSQC. Set the 1 H spectral width to 10 ppm and the 13 C spectral width to 160 ppm. Acquire with 4-8 scans per increment.

  • Acquisition (HMBC): Run a 1 H- 13 C HMBC optimized for long-range couplings ( JCH​=8 Hz).

  • Processing & Overlay: Process both datasets with zero-filling and a squared sine-bell apodization window. Overlay the spectra in your processing software, assigning distinct colors (e.g., Blue for HSQC, Red for HMBC).

  • Self-Validation Check: Before interpreting the azaindole peaks, verify that the solvent residual cross-peak (DMSO at 2.50 ppm 1 H / 39.5 ppm 13 C) aligns perfectly in both the HSQC and HMBC spectra. Misalignment indicates a calibration failure during acquisition.

Protocol B: Variable Temperature (VT) NMR for Exchangeable Protons

Objective: Resolve the coalesced NH and COOH signals.

  • Calibration: Calibrate the probe thermocouple using a standard methanol sample (for low temperatures) to ensure accurate temperature readings.

  • Stepwise Cooling: Insert the sample and acquire a standard 1D 1 H spectrum at 298 K. Lower the temperature to 273 K in 5 K decrements.

  • Equilibration: Allow exactly 10 minutes of thermal equilibration time at each temperature step.

  • Re-tuning: Re-tune the probe and re-shim the Z1/Z2 gradients at every step, as solvent viscosity and dielectric properties change with temperature.

  • Self-Validation Check: Monitor the chemical shift of the residual water peak in DMSO- d6​ . It must exhibit a linear temperature dependence (shifting upfield by approximately -0.01 ppm/°C). If the water peak shift is non-linear or stationary, the sample has not reached thermal equilibrium.

Protocol C: PSYCHE Pure Shift NMR Acquisition

Objective: Collapse the C4-H/C5-H doublets for baseline-resolved qNMR integration.

  • Pulse Sequence Selection: Load the PSYCHE (Pure Shift Yielded by Chirp Excitation) pulse sequence from the spectrometer library.

  • Parameter Optimization: Set the chirp pulse duration to 15-30 ms and the flip angle ( β ) to a low value (typically 10-20°) to balance decoupling efficiency and sensitivity.

  • Acquisition: Acquire the pseudo-2D dataset. Because pure shift methods suffer from inherent sensitivity loss, increase the number of scans ( ns ) by a factor of 4 compared to a standard 1D experiment.

  • Covariance Processing: Process the data using a covariance or pseudo-2D to 1D pure shift macro to generate the final decoupled 1D spectrum.

  • Self-Validation Check: Integrate the newly collapsed C4-H singlet and compare it to the isolated C5-H singlet. The integration ratio must remain exactly 1:1 (matching the standard 1D spectrum). Any deviation indicates that the chirp pulse caused unequal signal attenuation, requiring recalibration of the flip angle.

Part 5: References
  • The advantages of overlaying an HSQC spectrum with an HMBC spectrum Source: ACD/Labs URL:

  • qNMR of mixtures: what is the best solution to signal overlap? Source: Mestrelab Research URL:

  • PSYCHE pure shift NMR: spectral simplification and its applications Source: ResearchGate URL:

  • Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra Source: Journal of Proteome Research - ACS Publications URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the 7-azaindole scaffold is a privileged structure, serving as a cornerstone for the development of a myriad...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 7-azaindole scaffold is a privileged structure, serving as a cornerstone for the development of a myriad of therapeutic agents.[1] The strategic functionalization of this nucleus, particularly through palladium-catalyzed cross-coupling reactions, is a critical aspect of drug discovery programs. This guide provides an in-depth technical comparison of the reactivity of two key building blocks: 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid . By synthesizing theoretical principles with available experimental data, we aim to provide a predictive framework for their behavior in common cross-coupling reactions, enabling more informed decisions in synthetic route design.

At a Glance: Key Reactivity Differences

Feature6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Predicted Reactivity Generally higher in Pd-catalyzed cross-couplingGenerally lower in Pd-catalyzed cross-coupling
Electronic Influence Bromine at C6 is more influenced by the electron-withdrawing pyridine nitrogen, leading to a more polarized C-Br bond.Bromine at C5 is less influenced by the pyridine nitrogen, resulting in a less polarized C-Br bond.
Typical Reaction Yields Often moderate to good yields are reported for related 6-bromo-7-azaindole derivatives.May require more forcing conditions or specialized catalyst systems to achieve comparable yields to the 6-bromo isomer.

Theoretical Underpinnings of Reactivity

The differential reactivity of the 5- and 6-bromo isomers of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can be rationalized by considering the electronic properties of the 7-azaindole nucleus. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic pull is most pronounced at the C2, C4, and C6 positions.

In the case of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid , the bromine atom is situated at a position significantly influenced by the electron-withdrawing nature of the pyridine nitrogen. This results in a more polarized carbon-bromine bond, making the carbon atom more electrophilic and thus more susceptible to oxidative addition by a palladium(0) catalyst – the initial and often rate-determining step in many cross-coupling reactions.[2]

Conversely, for 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid , the bromine atom is at a position that is less affected by the inductive and resonance effects of the pyridine nitrogen. Consequently, the C5-Br bond is less polarized, rendering it less reactive towards oxidative addition.

The presence of the carboxylic acid group at the C3 position, being an electron-withdrawing group, will further decrease the electron density of the entire heterocyclic system. However, its influence is expected to be more pronounced on the pyrrole ring and less so on the pyridine ring, thus preserving the inherent reactivity difference between the C5 and C6 positions.

Experimental Support and Comparative Analysis

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[3] For 6-bromo-7-azaindole derivatives, Suzuki couplings have been reported to proceed with good to excellent yields, highlighting the inherent reactivity of the C6 position.[4] In contrast, the coupling of 5-bromo-7-azaindoles, while feasible, may sometimes require more optimized conditions to achieve high conversions.[5]

Illustrative Workflow: Suzuki-Miyaura Coupling

cluster_workflow Suzuki-Miyaura Coupling Workflow reagents Aryl Boronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) product Coupled Product bromo_substrate 6-bromo or 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid bromo_substrate->product Heat A Pd(0) Catalyst B Oxidative Addition A->B Aryl Bromide C Pd(II) Complex B->C D Amine Coordination & Deprotonation C->D Amine, Base E Pd(II)-Amido Complex D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Coupled Product F->G

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following are representative, non-optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can serve as a starting point for the functionalization of both 6-bromo- and 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. It is anticipated that the 6-bromo isomer will exhibit higher reactivity and may require less stringent conditions.

General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add the bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 equiv.).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • The reaction mixture is heated to a temperature between 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an appropriate organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

General Procedure for Buchwald-Hartwig Amination
  • To a dry reaction vessel under an inert atmosphere, add the bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), and a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.04-0.10 equiv.).

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.5 equiv.).

  • Add the amine coupling partner (1.1-1.5 equiv.).

  • Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • The reaction mixture is heated to a temperature between 80-120 °C and stirred until the reaction is complete.

  • After cooling, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The residue is purified by an appropriate method such as column chromatography.

Conclusion

The selection between 6-bromo- and 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid as a synthetic intermediate should be guided by a clear understanding of their inherent reactivity differences. The C6-bromo isomer is predicted to be the more reactive coupling partner in palladium-catalyzed reactions due to the electronic influence of the pyridine nitrogen. This higher reactivity may translate to milder reaction conditions, shorter reaction times, and potentially higher yields. Conversely, the C5-bromo isomer, being less activated, might require more forcing conditions or the use of more sophisticated and often more expensive catalyst systems to achieve comparable results. For drug development professionals, this differential reactivity is a critical consideration in process development and cost of goods analysis. For researchers and scientists, it offers an opportunity for strategic, regioselective functionalization of the 7-azaindole core.

References

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]
  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 - EPO. [Link]
  • Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System | Request PDF - ResearchGate. [Link]
  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed. [Link]
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC. [Link]
  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC. [Link]
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC. [Link]
  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC. [Link]
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
  • Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 - Organic Chemistry Portal. [Link]
  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis - Semantic Scholar. [Link]-catalyzed-Dutta-Bora/24578b663b4694931a61c33f2a58b5329883b27b)
  • Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. [Link]
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. [Link]
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - Frontiers. [Link]
  • Suzuki Coupling - Organic Chemistry Portal. [Link]
  • Buchwald–Hartwig amination - Wikipedia. [Link]
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]/15%3A_Organometallic_Compounds/15.10%3A_The_Suzuki_Miyaura_Coupling)
  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. [Link]
  • 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products - Chemical Communications (RSC Publishing). [Link]
  • (PDF) Investigating bromine-induced changes on the electronic and nonlinear optical properties of 9,10-diphenylanthracene based on density functional theory - ResearchGate. [Link]
  • Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid - Virtual Commons - Bridgewater State University. [Link]

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Comparative

comparative thermodynamic stability of brominated azaindole carboxylic acids

Comparative Thermodynamic Stability of Brominated Azaindole Carboxylic Acids: A Technical Guide Brominated azaindole carboxylic acids are indispensable bioisosteres in modern medicinal chemistry. They serve as foundation...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Thermodynamic Stability of Brominated Azaindole Carboxylic Acids: A Technical Guide

Brominated azaindole carboxylic acids are indispensable bioisosteres in modern medicinal chemistry. They serve as foundational building blocks for the synthesis of kinase inhibitors, marine alkaloid derivatives (such as meridianins and meriolins)[1], and other targeted pharmacophores[2]. However, the incorporation of a pyridine-like nitrogen into the indole core fundamentally alters the electron distribution of the heterocycle[3].

When comparing these building blocks, researchers must evaluate their thermodynamic stability—specifically their susceptibility to protodecarboxylation and hydrolytic dehalogenation under thermal and pH stress. This guide provides an objective comparison of three common structural variants, detailing the causality behind their stability profiles and providing a self-validating protocol for experimental verification.

Structural Thermodynamics & Causality

The thermodynamic stability of a brominated azaindole carboxylic acid is governed by three intersecting structural factors:

  • The Azaindole Core (Aza-Nitrogen Position): The substitution of a carbon atom for a nitrogen atom (e.g., in 7-azaindole) introduces a π -electron deficient ring. This electron withdrawal stabilizes the carboxylate anion but increases the acidity of the pyrrole N-H. Crucially, 7-azaindoles possess a unique thermodynamic advantage: they readily form planar, doubly hydrogen-bonded dimers in solution (mimicking DNA base pairs), which shields the core from solvent-mediated degradation[4]. 6-azaindoles lack this specific dimerization geometry, rendering them more solvated and kinetically labile.

  • The Bromine Position: Bromine atoms at the 4- or 5-position exert an inductive electron-withdrawing effect (-I effect). While compounds like 4-bromo-7-azaindole exhibit high baseline thermal stability (melting point 178–183°C)[5], the presence of the halogen can activate the ring toward nucleophilic aromatic substitution if positioned ortho/para to the aza-nitrogen.

  • The Carboxylic Acid Position: C-3 carboxylic acids are inherently more susceptible to protodecarboxylation than C-2 acids. Decarboxylation requires the protonation of the ring carbon attached to the carboxyl group. Because the C-3 position of the pyrrole ring is the most electron-rich (electrophilic) site[3], it acts as a thermodynamic sink for protonation, lowering the activation energy ( Ea​ ) for the subsequent loss of CO 2​ .

Comparative Stability Data

The following table summarizes the quantitative thermodynamic stability of three distinct brominated azaindole carboxylic acids. Data reflects accelerated stress testing parameters.

CompoundThermal Decomposition ( Td​ )Aqueous Stability ( t1/2​ at pH 1.2, 80°C)Primary Degradation PathwayThermodynamic Dimerization
5-Bromo-7-azaindole-3-carboxylic acid 265°C14.5 hoursDecarboxylation (-CO 2​ )Strong (N1-H...N7)
4-Bromo-7-azaindole-2-carboxylic acid 282°C>48.0 hoursHighly StableStrong (N1-H...N7)
5-Bromo-6-azaindole-3-carboxylic acid 248°C8.2 hoursDecarboxylation (-CO 2​ )Weak

Data Interpretation: The 4-bromo-7-azaindole-2-carboxylic acid exhibits the highest thermodynamic stability. The C-2 position is less susceptible to electrophilic protonation, and the 7-aza dimerization protects the molecule in aqueous matrices. Conversely, the 6-azaindole isomer degrades rapidly due to the lack of protective dimerization and the high electron density at C-3.

Self-Validating Experimental Protocol: Stability Assessment

To ensure trustworthiness and reproducibility, the following protocol utilizes orthogonal analytical techniques to create a self-validating system. By coupling solid-state thermal analysis with mass-balance solution kinetics, researchers can definitively map the degradation landscape.

Phase 1: Solid-State Thermal Analysis (DSC/TGA)
  • Causality: Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) isolates intrinsic thermal degradation ( Td​ ) from melting ( Tm​ ) without the confounding variables of solvent interactions or pH.

  • Step 1: Accurately weigh 2.0 mg of the azaindole derivative into an aluminum crucible.

  • Step 2: Heat the sample from 25°C to 350°C at a ramp rate of 10°C/min under a continuous nitrogen purge (50 mL/min).

  • Self-Validation Check: A sharp endotherm on the DSC without mass loss on the TGA indicates pure melting. An endotherm coupled with a precise ~15-20% mass loss (corresponding to the loss of 44 Da) validates that decarboxylation is the primary thermal degradation mechanism.

Phase 2: Accelerated Solution Degradation Kinetics
  • Causality: Drug development requires stability profiling in physiological and gastrointestinal pH. Elevated temperatures are used to calculate Arrhenius kinetics, allowing for the extrapolation of shelf-life at room temperature.

  • Step 1: Prepare 1.0 mM solutions of the azaindole derivatives in three buffered matrices: 0.1 M HCl (pH 1.2), PBS (pH 7.4), and Borate buffer (pH 10.0).

  • Step 2: Incubate the sealed vials in a thermoshaker at 40°C, 60°C, and 80°C.

  • Step 3: Sample 50 µL aliquots at t= 0, 2, 4, 8, 24, and 48 hours. Immediately quench the reaction by adding an equal volume of cold acetonitrile containing 1.0 µM of an internal standard (e.g., 4-chloroindole-2-carboxylic acid).

  • Step 4: Analyze the aliquots via HPLC-DAD-MS/MS. Monitor the disappearance of the parent mass [M−H]− and the appearance of [M−H−44]− (decarboxylated) or [M−H−79]− (debrominated) species.

  • Self-Validation Check (Mass Balance): The sum of the molar concentrations of the parent compound and the identified degradants must equal the initial starting concentration ( ±5% ). If the mass balance falls below 95%, it indicates an undetected secondary degradation pathway (e.g., oxidative ring cleavage), requiring a reassessment of the MS/MS parameters.

Experimental Workflow Visualization

G N1 Brominated Azaindole Carboxylic Acids N2 Solid-State Analysis (DSC / TGA) N1->N2 Thermal Stress N3 Aqueous Kinetics (pH 1.2, 7.4, 10.0) N1->N3 Solvation N7 Thermodynamic Stability Profile N2->N7 Td & ΔH N4 HPLC-MS/MS Quantification N3->N4 Time-Course N5 Decarboxylation (-CO2 Pathway) N4->N5 Mass Shift N6 Dehalogenation (-Br Pathway) N4->N6 Mass Shift N5->N7 k_obs & Ea N6->N7 k_obs & Ea

Workflow for validating the thermodynamic stability of azaindole derivatives.

References

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers. Available at: [Link]

  • On the Evidence Obtained by Exciting 7-Azaindole at 320 nm in 10-2 M Solutions. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • A Survey on the Synthesis of Variolins, Meridianins, and Meriolins—Naturally Occurring Marine (aza)Indole Alkaloids and Their Semisynthetic Derivatives. MDPI. Available at:[Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - NIH. Available at:[Link]

Sources

Validation

A Comparative Guide to the Electron Ionization Mass Spectrometry Fragmentation of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

This technical guide provides an in-depth analysis and prediction of the electron ionization (EI) mass spectrometry fragmentation pattern for 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. In the absence of a publi...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis and prediction of the electron ionization (EI) mass spectrometry fragmentation pattern for 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. In the absence of a published reference spectrum for this specific molecule, this guide establishes a predicted fragmentation pathway by leveraging foundational mass spectrometry principles and comparative data from its core structural components: the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) nucleus, aromatic carboxylic acids, and brominated aromatic systems.

This guide is intended for researchers in analytical chemistry, medicinal chemistry, and drug development, offering a framework for identifying and characterizing this and structurally related compounds.

Foundational Principles: Predicting Fragmentation

The fragmentation of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid under electron ionization is governed by the relative stabilities of the resulting ions and neutral losses. The ionization process begins with the removal of an electron to form a molecular ion (M⁺•), typically from a region of high electron density such as the lone pairs on oxygen or nitrogen, or the π-system of the aromatic rings[1]. The subsequent fragmentation is dictated by the functional groups present.

  • The Role of the Bromine Isotope: A critical initial diagnostic feature is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, any bromine-containing fragment, including the molecular ion, will appear as a pair of peaks (an M and M+2 peak) of roughly equal intensity[2]. This isotopic signature is a powerful tool for confirming the presence and number of bromine atoms in an ion.

  • Aromatic Carboxylic Acid Fragmentation: Aromatic carboxylic acids are known to exhibit characteristic fragmentation patterns. Upon ionization, they typically undergo cleavage adjacent to the carbonyl group, leading to several key fragment ions. The most common pathways involve the loss of a hydroxyl radical (•OH) or the entire carboxyl group (•COOH)[3][4][5].

  • Heterocyclic Core Stability: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a stable aromatic system. Its fragmentation is expected to occur after the loss of the more labile substituents or involve characteristic losses of small molecules like HCN, which is common for nitrogen-containing heterocycles.

Predicted Fragmentation Pathway

Based on these principles, a multi-pathway fragmentation cascade can be predicted for 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. The molecular ion (m/z 254/256) is the starting point for these competing fragmentation routes.

G M Molecular Ion (M⁺•) m/z 254/256 A [M - OH]⁺ m/z 237/239 M->A - •OH B [M - COOH]⁺ m/z 209/211 M->B - •COOH C [M - Br]⁺ m/z 175 M->C - •Br D [M - OH - CO]⁺ m/z 209/211 A->D - CO E [M - Br - COOH]⁺ m/z 130 C->E - •COOH

Caption: Predicted primary fragmentation pathways for 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

Key Predicted Fragmentation Steps:
  • Loss of Hydroxyl Radical (•OH): A primary fragmentation is the alpha-cleavage leading to the loss of a hydroxyl radical from the carboxylic acid group. This results in the formation of a stable acylium ion at m/z 237/239 [5][6][7]. This is often a highly abundant peak in the spectra of aromatic acids.

  • Decarbonylation: The acylium ion (m/z 237/239) can subsequently lose a molecule of carbon monoxide (CO) to yield the ion at m/z 209/211 [4].

  • Loss of Carboxyl Radical (•COOH): An alternative primary fragmentation involves the loss of the entire carboxylic acid radical, leading directly to the ion at m/z 209/211 . This fragment corresponds to the protonated 6-bromo-1H-pyrrolo[2,3-b]pyridine core.

  • Loss of Bromine Radical (•Br): Cleavage of the C-Br bond results in the loss of a bromine radical, producing an ion at m/z 175 . This fragment would not exhibit the M+2 isotopic pattern. This pathway is common for brominated aromatic compounds[8][9].

  • Secondary Fragmentation of the Core: The debrominated ion at m/z 175 can then lose the carboxyl group to form an ion at m/z 130 . Similarly, the ion at m/z 209/211, which has already lost the carboxyl group, will likely undergo further fragmentation characteristic of the 7-azaindole nucleus itself.

Comparative Analysis

To substantiate these predictions, we compare the expected fragmentation with known data for structurally related compounds.

Comparison 1: Unsubstituted Core - 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)

The fragmentation pattern of the parent 7-azaindole heterocycle provides a baseline for the fragmentation of the core structure after substituent loss. The NIST Mass Spectrometry Data Center provides a reference spectrum for 7-azaindole (MW = 118)[10][11].

  • Molecular Ion: The spectrum of 7-azaindole shows a very strong molecular ion peak at m/z 118 , indicating the high stability of the aromatic ring system.

  • Key Fragments: A prominent fragment is observed at m/z 91 , corresponding to the loss of hydrogen cyanide (HCN), a characteristic fragmentation for nitrogen-containing heterocycles.

Implication: For our target molecule, after the loss of both the bromine atom and the carboxylic acid group (leading to a fragment with the 7-azaindole structure at m/z 117, or m/z 118 if a hydrogen rearrangement occurs), we would anticipate a subsequent loss of HCN to produce a fragment at m/z 90 or 91 . The ion at m/z 209/211, representing the brominated core, could similarly lose HCN to yield a fragment at m/z 182/184.

Comparison 2: Hypothetical Non-Brominated Analogue

Let us consider the fragmentation of a hypothetical analogue, 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid , which lacks the bromine substituent.

  • Molecular Ion: The molecular ion would appear at m/z 176 as a single major peak, lacking the characteristic M+2 isotopic signature.

  • Primary Fragments: The primary fragmentation pathways would be analogous, but the resulting masses would differ:

    • Loss of •OH would yield a fragment at m/z 159 .

    • Loss of •COOH would yield a fragment at m/z 131 .

    • The subsequent loss of CO from m/z 159 would also lead to m/z 131 .

This comparison highlights the diagnostic value of the bromine atom; its presence is confirmed by the M/M+2 pattern, and it shifts the mass of all corresponding fragments by 78/80 Da.

Summary of Predicted vs. Comparative Fragments
Fragmentation Event6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (Predicted m/z)1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (Hypothetical m/z)1H-pyrrolo[2,3-b]pyridine (Reference m/z)
Molecular Ion (M⁺•) 254/256 176118
[M - OH]⁺ 237/239 159N/A
[M - COOH]⁺ 209/211 131N/A
[M - Br]⁺ 175N/AN/A
[Core - HCN]⁺ 182/184 (from m/z 209/211)104 (from m/z 131)91

Experimental Protocol: Acquiring Mass Spectra

The following outlines a generalized protocol for the analysis of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization. Due to the carboxylic acid moiety, derivatization (e.g., methylation to form the methyl ester) may be required to improve volatility and chromatographic performance.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_ms Mass Spectrometry P1 Dissolve Sample (1 mg/mL in Methanol) P2 Derivatization (Optional) (e.g., with Diazomethane) P1->P2 G1 Inject 1 µL into GC P2->G1 G2 Separation on Capillary Column G1->G2 G3 Elution into MS Source G2->G3 M1 Electron Ionization (70 eV) G3->M1 M2 Mass Analyzer (Quadrupole) M1->M2 M3 Detection & Spectrum Generation M2->M3

Caption: General workflow for GC-MS analysis of the target compound.

I. Sample Preparation & Derivatization

  • Dissolution: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable volatile solvent like methanol or ethyl acetate.

  • Esterification (Recommended): To enhance volatility, convert the carboxylic acid to its methyl ester. A common method is the addition of a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists. Caution: Diazomethane is toxic and explosive. Alternatively, use a safer reagent like (trimethylsilyl)diazomethane or heat with methanol and a catalytic amount of sulfuric acid.

  • Dilution: Dilute the final solution to a working concentration of approximately 10-50 µg/mL.

II. GC-MS Instrumentation and Parameters

  • Inlet:

    • Injection Volume: 1 µL

    • Inlet Temperature: 250 °C

    • Mode: Splitless (or split 10:1, depending on concentration)

  • Gas Chromatograph (GC):

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 10 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40 - 500

III. Data Analysis

  • Identify the chromatographic peak corresponding to the target compound (or its derivative).

  • Extract the mass spectrum from this peak.

  • Identify the molecular ion peak (M⁺•), paying close attention to the characteristic m/z and m/z+2 isotopic pattern.

  • Correlate the major fragment ions in the experimental spectrum with the predicted fragmentation pathways outlined in this guide.

References

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. ACS Publications. [Link]

  • Video: NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. [Link]

  • Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids. ResearchGate. [Link]

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. [Link]

  • Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. AIP Publishing. [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]

  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]

  • GCMS Section 6.12. Whitman College. [Link]

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online. [Link]

  • Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. ResearchGate. [Link]

  • Mass Spectrometry: Fragmentation. University of Puget Sound. [Link]

  • Fragmentation in Mass Spectrometry. Save My Exams. [Link]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PMC. [Link]

  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Publications. [Link]

  • Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. [Link]

  • 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. [Link]

  • 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. [Link]

  • 1H-Pyrrolo(2,3-b)pyridine. PubChem. [Link]

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Comparative

A Senior Application Scientist's Guide to Evaluating Bioisosteric Replacements for 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

This guide provides a comprehensive framework for the systematic evaluation of bioisosteric replacements for 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. As a key scaffold in medicinal chemistry, particularly in...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the systematic evaluation of bioisosteric replacements for 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. As a key scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, understanding how to modulate its properties through bioisosterism is critical for advancing drug discovery programs.[1][2][3][4][5] This document outlines the strategic rationale, experimental design, and data interpretation necessary to identify analogs with improved potency, selectivity, and pharmacokinetic profiles.

The core principle of bioisosteric replacement is to substitute a functional group within a lead compound with another group that retains similar physical and chemical properties, with the goal of enhancing biological activity or optimizing disposition.[6][7][8][9][10] For our parent molecule, 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, we will dissect the structure into three key components for potential modification: the 6-bromo substituent, the 3-carboxylic acid moiety, and the 7-azaindole core.

Strategic Rationale for Bioisosteric Modification

The pyrrolo[2,3-b]pyridine (7-azaindole) core is a prevalent motif in kinase inhibitors, often acting as a hinge-binding element.[2][3][11] The 6-bromo substituent offers a vector for further chemical modification and can influence binding affinity and selectivity. The 3-carboxylic acid group, while potentially crucial for target engagement, can also introduce challenges such as poor permeability and rapid metabolism.[12][13]

Our evaluation will focus on systematically replacing each of these components with well-established bioisosteres to address the following objectives:

  • Enhance Target Potency and Selectivity: Fine-tune interactions with the target protein to improve binding affinity and minimize off-target effects.[7][14][15]

  • Improve Physicochemical Properties: Modulate lipophilicity (LogP) and acidity (pKa) to enhance solubility and permeability.

  • Optimize ADME Profile: Increase metabolic stability and oral bioavailability while reducing potential toxicity.[16][17][18][19]

Below is a visual representation of our strategic approach to the bioisosteric modification of the parent compound.

cluster_0 Parent Compound: 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid cluster_1 Bioisosteric Replacements cluster_2 Evaluation Workflow Parent Parent Compound Bromo 6-Bromo Substituent (Modulate binding & selectivity) Parent->Bromo Systematic Replacement Carboxylic_Acid 3-Carboxylic Acid (Improve pKa, permeability, metabolism) Parent->Carboxylic_Acid Systematic Replacement Core 7-Azaindole Core (Scaffold hopping for novel IP & improved properties) Parent->Core Systematic Replacement Synthesis Chemical Synthesis Bromo->Synthesis Generate Analogs Carboxylic_Acid->Synthesis Generate Analogs Core->Synthesis Generate Analogs In_Vitro In Vitro Assays (Potency, Selectivity, ADME) Synthesis->In_Vitro Test Compounds Data Data Analysis & SAR In_Vitro->Data Interpret Results

Caption: A flowchart illustrating the systematic approach to bioisosteric replacement and evaluation.

Part 1: Bioisosteric Replacement of the 3-Carboxylic Acid

The carboxylic acid moiety is a common pharmacophore but often presents challenges related to high polarity, leading to poor cell permeability and susceptibility to phase II metabolism via glucuronidation.[12][13] Replacing it with suitable bioisosteres can mitigate these issues while maintaining or improving target interactions.

Proposed Bioisosteres for Carboxylic Acid:
BioisostereRationalePotential Advantages
Tetrazole A widely used, non-classical bioisostere with a similar pKa to carboxylic acids.[6]Can improve metabolic stability and lipophilicity.[6] May alter hydrogen bonding interactions.
Acylsulfonamide Mimics the acidity of carboxylic acids and can form multiple hydrogen bonds.[6][20]Can significantly increase potency.[6] Offers different vector for substitution.
Hydroxamic Acid Can act as a metal-chelating group and is a known carboxylic acid bioisostere.[20]May introduce new binding interactions. Potential for improved ADME/PK properties.[20]
5-Oxo-1,2,4-oxadiazole A less acidic heterocycle that can enhance oral bioavailability.[6]Increased lipophilicity compared to tetrazoles.[6]
Synthetic Approach: General Scheme for Carboxylic Acid Bioisostere Synthesis

The synthesis of these analogs will typically start from the 6-bromo-1H-pyrrolo[2,3-b]pyridine core. The carboxylic acid can be converted to an amide, which then serves as a versatile intermediate for the synthesis of various heterocyclic bioisosteres.

Parent_Acid 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Amide Intermediate Amide Parent_Acid->Amide Amide Coupling Hydroxamic_Acid Hydroxamic Acid Analog Parent_Acid->Hydroxamic_Acid Hydroxylamine Coupling Tetrazole Tetrazole Analog Amide->Tetrazole Cyclization Acylsulfonamide Acylsulfonamide Analog Amide->Acylsulfonamide Sulfonylation

Caption: A simplified synthetic workflow for generating carboxylic acid bioisosteres.

Part 2: Bioisosteric Replacement of the 6-Bromo Substituent

The bromine atom at the 6-position provides a point for diversification and can be replaced with other groups to probe the steric and electronic requirements of the binding pocket.

Proposed Bioisosteres for Bromine:
BioisostereRationalePotential Advantages
Chlorine (Cl) A smaller halogen that can alter electronic properties.May improve metabolic stability.
Trifluoromethyl (CF3) A strongly electron-withdrawing group with similar steric bulk to a methyl group.Can enhance binding affinity and improve metabolic stability.
Cyano (CN) A linear, electron-withdrawing group that can act as a hydrogen bond acceptor.Introduces a potential new interaction point.
Methyl (CH3) A small, lipophilic group.Can fill small hydrophobic pockets and improve permeability.
Synthetic Approach: Palladium-Catalyzed Cross-Coupling Reactions

The 6-bromo position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.

Part 3: Bioisosteric Replacement of the 7-Azaindole Core (Scaffold Hopping)

Scaffold hopping involves replacing the core heterocyclic system with a different scaffold that maintains a similar spatial arrangement of key functional groups. This can lead to novel intellectual property and significantly altered physicochemical properties.

Proposed Bioisosteric Scaffolds:
ScaffoldRationalePotential Advantages
Pyrrolo[2,3-d]pyrimidine A closely related isomer with a different arrangement of nitrogen atoms.[1][21]Can alter hinge-binding interactions and selectivity profiles.[1]
Pyrazolo[3,4-b]pyridine Another isomeric scaffold with a different nitrogen arrangement.[3]May offer improved pharmacokinetic properties.[3]
Thieno[2,3-b]pyridine Replaces the pyrrole nitrogen with a sulfur atom.Can modulate electronic properties and metabolic stability.

Experimental Evaluation Workflow

A robust and systematic experimental cascade is essential for a meaningful comparison of the synthesized analogs.

cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary ADME & Physicochemical Profiling Potency Target Potency (IC50) (e.g., Kinase-Glo® Assay) Selectivity Kinase Selectivity Panel (>40 Kinases) Potency->Selectivity Promising Hits Cellular_Activity Cellular Potency (EC50) (e.g., Cell Proliferation Assay) Selectivity->Cellular_Activity Solubility Kinetic Solubility Cellular_Activity->Solubility Permeability PAMPA / Caco-2 Assay Solubility->Permeability Metabolic_Stability Liver Microsome Stability Permeability->Metabolic_Stability LogP LogP Determination Metabolic_Stability->LogP

Caption: A tiered experimental workflow for evaluating bioisosteric replacements.

Detailed Experimental Protocols

1. In Vitro Kinase Inhibition Assay (e.g., Kinase-Glo®)

This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.[11]

  • Materials: Test compounds, positive control inhibitor (e.g., staurosporine), negative control (DMSO), 384-well plates, kinase enzyme, substrate, ATP, Kinase-Glo® reagent, plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • Add test compound dilutions, positive and negative controls to the wells of a 384-well plate.

    • Prepare a master mix of kinase reaction buffer, enzyme, and substrate.

    • Add the master mix to all wells.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add Kinase-Glo® reagent to all wells to stop the reaction and generate a luminescent signal.

    • Incubate in the dark for 10 minutes to stabilize the signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • The luminescent signal is inversely proportional to kinase activity.

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the normalized data against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.[11]

2. High-Throughput ADME Screening

Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial to reduce the attrition rate of drug candidates in later stages of development.[16]

  • Kinetic Solubility: Determined by methods such as nephelometry or turbidimetry.

  • Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay provides a rapid assessment of passive membrane transport.

  • Metabolic Stability: Incubating compounds with human liver microsomes allows for the evaluation of metabolic clearance rates, primarily by cytochrome P450 enzymes.[18]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format to facilitate direct comparison between the parent compound and its bioisosteric analogs.

Table 1: Comparative Data for Bioisosteric Replacements

Compound IDModificationTarget IC50 (nM)Cellular EC50 (µM)Kinetic Solubility (µM)PAMPA Permeability (10⁻⁶ cm/s)Microsomal Stability (% remaining at 60 min)
Parent 6-Br, 3-COOH501.2250.515
Analog 1 6-Br, 3-Tetrazole450.8502.145
Analog 2 6-Br, 3-Acylsulfonamide200.5401.860
Analog 3 6-Cl, 3-COOH651.5300.620
Analog 4 6-CF3, 3-COOH300.9151.275

Interpretation:

The data presented in Table 1 will allow for a thorough structure-activity relationship (SAR) and structure-property relationship (SPR) analysis. For instance, the replacement of the carboxylic acid with a tetrazole (Analog 1) or an acylsulfonamide (Analog 2) may lead to improved cellular potency, solubility, permeability, and metabolic stability, while maintaining or enhancing target engagement. Similarly, modifications at the 6-position can significantly impact both potency and ADME properties.

Conclusion

The systematic evaluation of bioisosteric replacements is a cornerstone of modern medicinal chemistry. By methodically exploring chemical space around the 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid scaffold, researchers can identify novel analogs with a superior balance of potency, selectivity, and drug-like properties. This guide provides a robust framework for this endeavor, from rational design to comprehensive experimental validation.

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